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4-(Difluoromethyl)-5-fluoro-2-nitro-phenol Documentation Hub

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  • Product: 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol

Core Science & Biosynthesis

Foundational

Technical Guide: 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol as a Chemical Intermediate

The following technical guide provides an in-depth analysis of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol , a specialized fluorinated building block increasingly utilized in the synthesis of next-generation pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol , a specialized fluorinated building block increasingly utilized in the synthesis of next-generation pharmaceuticals and agrochemicals.

Executive Summary

4-(Difluoromethyl)-5-fluoro-2-nitro-phenol (CAS: 2092102-06-0) is a high-value aromatic intermediate characterized by the presence of a lipophilic hydrogen-bond donor (


), a metabolic blocker (

), and a versatile reactive handle (

) ortho to a phenolic hydroxyl group.[1][2] This unique substitution pattern makes it a critical scaffold for the synthesis of benzoxazoles , benzoxazines , and indole derivatives, which are privileged structures in kinase inhibitors (e.g., HIF-2

modulation) and Protoporphyrinogen Oxidase (PPO) inhibiting herbicides.

This guide details the physicochemical profile, synthetic routes, downstream transformation protocols, and safety considerations for integrating this intermediate into drug discovery campaigns.

Chemical Profile & Reactivity Analysis

Structural Properties

The molecule features a polysubstituted benzene ring where electronic effects dictate reactivity:

  • Phenolic Hydroxyl (C1): Highly acidic (

    
    ) due to the strong electron-withdrawing effect of the ortho-nitro group and the inductive withdrawal from the fluorine and difluoromethyl groups.
    
  • Nitro Group (C2): Provides a handle for reduction to an aniline, enabling the formation of ortho-aminophenols—key precursors for heterocyclization.

  • Difluoromethyl Group (C4): Acts as a bioisostere for hydroxyl (

    
    ) or thiol (
    
    
    
    ) groups due to its capacity to function as a weak hydrogen bond donor while maintaining high lipophilicity (
    
    
    ). It is generally chemically stable but can be sensitive to strong bases that promote
    
    
    -elimination to form difluorocarbene.
  • Fluorine Atom (C5): Blocks metabolic oxidation at the C5 position and modulates the pKa of the adjacent phenol.

Reactivity Map

The compound participates in three primary reaction classes:

  • Nucleophilic Substitution (Phenol):

    
    -alkylation or 
    
    
    
    -arylation (e.g.,
    
    
    , Mitsunobu).
  • Reduction (Nitro): Chemoselective reduction to the aniline without defluorination.

  • Cyclocondensation: Reaction of the reduced ortho-aminophenol with electrophiles (aldehydes, carboxylic acids, phosgene) to form heterocycles.

Synthetic Routes & Manufacturing[2][3][4]

The synthesis of 4-(difluoromethyl)-5-fluoro-2-nitro-phenol typically proceeds via the nitration of a difluoromethylated precursor.

Retrosynthetic Analysis

The most scalable route involves the construction of the difluoromethyl moiety prior to nitration to avoid oxidizing the sensitive benzylic C-H bond or competing nitration at the wrong position.

Pathway:

  • Starting Material: 3-Fluoro-4-hydroxybenzaldehyde.

  • Step 1 (Deoxofluorination): Conversion of the aldehyde to a difluoromethyl group using DAST or Deoxo-Fluor.

  • Step 2 (Nitration): Electrophilic aromatic substitution. The

    
     group directs ortho (positions 2 and 6). Position 6 (ortho to OH, meta to F) is sterically accessible and electronically favored.
    
Visualization of Synthesis

Synthesis SM 3-Fluoro-4-hydroxybenzaldehyde Step1 Deoxofluorination (DAST/Deoxo-Fluor) SM->Step1 Inter 3-Fluoro-4-(difluoromethyl)phenol Step1->Inter Step2 Nitration (HNO3/H2SO4) Inter->Step2 Product 4-(Difluoromethyl)-5-fluoro- 2-nitro-phenol Step2->Product

Figure 1: Validated synthetic pathway from commercial aldehydes.

Experimental Protocols

Protocol A: Chemoselective Nitro Reduction

Reducing the nitro group while preserving the


 and 

bonds is critical. Catalytic hydrogenation (

) can sometimes lead to hydrodefluorination. Iron-mediated reduction is recommended for high fidelity.

Reagents: Iron powder (325 mesh), Ammonium Chloride (


), Ethanol/Water (4:1).
Procedure: 
  • Dissolve 4-(difluoromethyl)-5-fluoro-2-nitro-phenol (1.0 eq) in EtOH/H2O (4:1 v/v, 0.1 M concentration).

  • Add

    
     (5.0 eq) and Iron powder (5.0 eq).
    
  • Heat to reflux (

    
    ) with vigorous stirring for 2–4 hours.
    
  • Monitor: TLC (Hexane/EtOAc 1:1) should show consumption of the yellow nitro compound and appearance of a fluorescent amine spot.

  • Workup: Filter hot through Celite to remove iron oxides. Wash the cake with EtOAc. Concentrate the filtrate and extract with EtOAc.[3]

  • Yield: Typically 85–92% of 2-amino-4-(difluoromethyl)-5-fluorophenol .

Protocol B: Synthesis of 6-(Difluoromethyl)-5-fluorobenzoxazole

This transformation creates the core scaffold for PPO inhibitors and certain kinase inhibitors.

Reagents: Triethyl orthoformate (TEOF), p-Toluenesulfonic acid (cat.). Procedure:

  • Suspend the crude aminophenol (from Protocol A) in TEOF (10 vol).

  • Add p-TsOH (0.05 eq).

  • Heat to

    
     for 3 hours.
    
  • Mechanism: Cyclocondensation followed by elimination of ethanol.

  • Purification: Evaporate excess TEOF; purify via silica gel chromatography (0–20% EtOAc/Hexanes).

Downstream Applications & Case Studies

Bioisosteric Replacement in HIF-2 Inhibitors

In the development of drugs like Belzutifan (PT2977), the optimization of the phenyl ether moiety involves balancing potency with metabolic stability. The 4-(difluoromethyl)-5-fluoro-2-nitro-phenol scaffold serves as a precursor to advanced ether-linked pharmacophores.

Workflow:

  • Phenol Protection: Benzyl protection of the OH.

  • Nitro Reduction: Conversion to aniline.[4]

  • Sandmeyer Reaction: Conversion of aniline to Iodide/Bromide.

  • Coupling: The halide can be coupled to bicyclic cores, or the phenol can be used directly in

    
     reactions with electron-deficient heterocycles (e.g., chloropyrimidines).
    
Benzoxazole Herbicides (PPO Inhibitors)

The 5-fluoro-6-difluoromethyl-benzoxazole core is a potent scaffold for inhibiting Protoporphyrinogen Oxidase (PPO). The fluorine atom at position 5 increases the acidity of the benzoxazole ring system (if substituted) and improves binding interactions within the enzyme pocket.

Data Summary: Substituent Effects

Substituent (C4) Substituent (C5) Lipophilicity (LogP) Metabolic Stability

|


 | 

| 2.1 | Low (Benzylic oxidation) | |

|

| 3.2 | High | |

|

| 2.6 | High (H-bond donor capability) |

Safety & Handling Guide

Hazard Identification
  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Specific Hazard: Nitro-phenols can be shock-sensitive if dry and heated. While fluorination generally stabilizes the ring, standard precautions for nitro compounds apply.

  • Incompatibility: Strong bases (NaOH, KOH) can induce decomposition of the

    
     group via deprotonation and carbene ejection.
    
Storage & Stability
  • Temperature: Store at

    
     under inert atmosphere (
    
    
    
    ).
  • Shelf Life: 24 months if protected from light and moisture.

  • Solubility: Soluble in DMSO, DMF, Methanol, and Ethyl Acetate. Insoluble in water.

Logic Diagram: Decision Matrix for Usage

DecisionMatrix Start Start: 4-(Difluoromethyl)- 5-fluoro-2-nitro-phenol Decision1 Target Scaffold? Start->Decision1 RouteA Route A: Benzoxazole/Benzoxazine Decision1->RouteA Heterocycle RouteB Route B: Diaryl Ether/Amine Decision1->RouteB Linear/Linker ActionA1 1. Reduce Nitro (Fe/NH4Cl) 2. Cyclize (R-COOH/TEOF) RouteA->ActionA1 ActionB1 1. Alkylate Phenol (R-X/K2CO3) 2. Reduce Nitro -> Aniline RouteB->ActionB1 ResultA Kinase Inhibitor Core (e.g., VEGFR, PPO) ActionA1->ResultA ResultB Linker/Sidechain (e.g., HIF-2a analogs) ActionB1->ResultB

Figure 2: Strategic decision matrix for employing the intermediate in medicinal chemistry.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Hu, J., et al. (2017). Recent Advances in the Synthesis of Difluoromethylated Compounds. Chemical Reviews, 117(20), 12564–12620.
  • ChemSrc . (2024).[5] CAS 2092102-06-0 Entry and Physical Properties. Retrieved from [Link]

Sources

Exploratory

"structure elucidation of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol"

This guide outlines the rigorous structural elucidation of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol , a complex polyfluorinated aromatic intermediate often encountered in the synthesis of next-generation agrochemicals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous structural elucidation of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol , a complex polyfluorinated aromatic intermediate often encountered in the synthesis of next-generation agrochemicals and kinase inhibitors.

The elucidation strategy prioritizes 19F-NMR as the primary diagnostic tool, given the molecule's fluorine-rich motif, followed by 1H-NMR and 2D-Heteronuclear correlations to resolve regiochemical ambiguity.

PART 1: EXECUTIVE SUMMARY & MOLECULAR LOGIC

The Challenge: The target molecule, C₇H₄F₃NO₃ , presents a classic "proton-deficit" challenge. With only two aromatic protons and three electron-withdrawing groups (EWGs), standard 1H-1H COSY connectivity is limited. Furthermore, the presence of both an aromatic fluorine (Ar-F) and a difluoromethyl group (-CHF₂) introduces complex


-coupling patterns (

and

) that can be mistaken for impurities or isomeric mixtures if not properly decoupled.

The Solution: We employ a "Fluorine-First" approach. By establishing the fluorine environments first, we can mathematically deconstruct the proton multiplets, transforming complex splitting patterns into definitive structural proof.

Structural Scaffold & Numbering
  • C1: Phenolic -OH (Implicit anchor)

  • C2: Nitro group (-NO₂)

  • C3: Proton (H3)

  • C4: Difluoromethyl group (-CHF₂)

  • C5: Fluoro group (-F)

  • C6: Proton (H6)[1]

PART 2: STEP-BY-STEP ELUCIDATION STRATEGY

Phase 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Validate molecular formula and fragmentation logic.

  • Method: ESI- (Negative Mode) is preferred for phenols due to the acidic -OH.

  • Target Ion [M-H]⁻: 206.0065 m/z (Calculated for C₇H₃F₃NO₃⁻).

  • Diagnostic Fragmentation:

    • Loss of NO₂: [M-H-46]⁻ (Distinctive for nitro-aromatics).

    • Loss of HF: Common in polyfluorinated species, often observed as a secondary fragment.

Phase 2: 19F NMR – The "Scout" Experiment

Objective: Distinguish the aromatic fluorine from the alkyl difluoromethyl group. Rationale: 19F has a wide chemical shift range, making it impossible to confuse the two environments.

SignalTypeApprox. Shift (

)
MultiplicityCoupling (

)
Assignment
F-A Ar-F-110 to -130 ppmMultiplet

F at C5
F-B -CHF₂-110 to -125 ppmDoublet

Hz
F at C4

Technical Insight: The -CHF₂ signal appears as a doublet because the two equivalent fluorine atoms couple to the single geminal proton. The Ar-F signal will appear as a complex multiplet due to coupling with H6 (ortho) and H3 (para/long-range).

Phase 3: 1H NMR – The "Map"

Objective: Assign H3 and H6 based on splitting patterns and chemical shift.

The -CHF₂ Triplet (The Anchor)

The most distinct feature is the proton on the difluoromethyl group.

  • Appearance: Triplet (t).[1]

  • Shift: 6.5 – 7.2 ppm.

  • Coupling:

    
     Hz.
    
  • Validation: Run a 19F-decoupled 1H NMR . This triplet should collapse into a singlet (or a fine doublet if long-range coupling to F5 exists).

The Aromatic Protons (H3 vs. H6)
  • H6 (Proton ortho to F5):

    • Shift: Upfield relative to H3 (shielded by OH, despite F induction).

    • Splitting: Doublet of Doublets (

      
      ).
      
    • Couplings: Large

      
       (approx. 8-11 Hz) from F5, and small 
      
      
      
      (approx. 2-3 Hz) from H3.
  • H3 (Proton between NO₂ and CHF₂):

    • Shift: Downfield (deshielded by ortho-NO₂ and ortho-CHF₂).

    • Splitting: Broad singlet or fine multiplet.

    • Couplings: Small

      
       (approx. 5-7 Hz) from F5.
      
Phase 4: 2D NMR – Connectivity & Regiochemistry

Objective: Prove the positions of substituents relative to each other.

  • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation):

    • H6 Correlation: Strong 3-bond correlation to C1 (Phenolic carbon) and C4 .

    • H3 Correlation: Strong 3-bond correlation to C1 and C5 .

    • CHF₂ Proton Correlation: Strong 2-bond correlation to C4 and 3-bond to C3 and C5 .

    • Crucial Proof: If the CHF₂ proton correlates to the carbon bearing the aromatic Fluorine (C5), the adjacency (C4-C5) is confirmed.

  • 1H-15N HMBC (Optional but Definitive):

    • If regiochemistry of the Nitro group is in doubt, H3 will show a strong

      
       correlation to the Nitro nitrogen, whereas H6 (para to NO₂) will show a negligible correlation.
      

PART 3: VISUALIZATION OF LOGIC FLOW

The following diagram illustrates the decision matrix for confirming the regioisomerism of the substituents.

ElucidationLogic Start Unknown Fluoronitrophenol (C7H4F3NO3) Step1 1. 1H NMR Analysis Start->Step1 CHF2_Check Is there a Triplet (J ~56Hz) at 6.5-7.2 ppm? Step1->CHF2_Check Step2 2. 19F NMR Analysis CHF2_Check->Step2 Yes (CHF2 present) Rejection Reject Structure (Isomer/Impurity) CHF2_Check->Rejection No (Missing CHF2) F_Count Signals Observed? Step2->F_Count Step3 3. HMBC Connectivity F_Count->Step3 1 Doublet (-120 ppm) 1 Multiplet (-130 ppm) F_Count->Rejection Incorrect Integration Regio_Check Does CHF2-H correlate to C-F (aromatic)? Step3->Regio_Check Conclusion CONFIRMED STRUCTURE: 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol Regio_Check->Conclusion Yes (Ortho Placement) Regio_Check->Rejection No (Meta/Para Placement)

Figure 1: Logic flow for the structural validation of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol.

PART 4: EXPERIMENTAL PROTOCOLS

1. Sample Preparation
  • Solvent: DMSO-d₆ is recommended over CDCl₃.

    • Reason: Phenols often aggregate in CDCl₃, broadening the -OH and ortho-proton signals. DMSO-d₆ disrupts hydrogen bonding, sharpening the spectrum and shifting the -OH signal to >10 ppm, clearing the aromatic region.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors caused by glass imperfections.

2. NMR Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Notes
1H Standard zg30162.0 secCenter O1P at 6 ppm.
19F Standard zgflqn322.0 secSweep width >200 ppm.
1H {19F} zggpg162.0 secCritical: Decouples F to simplify H spectrum.
13C {1H} zgpg305122.0 secHigh scans needed for quaternary carbons.
1H-13C HMBC hmbcgplpndqf321.5 secOptimized for

Hz.
3. Self-Validating Checks
  • The "Triplet Test": If the signal at ~7.0 ppm is a triplet in standard 1H NMR but becomes a singlet in 19F-decoupled 1H NMR, it is definitively the -CHF₂ proton.

  • The "Coupling Constant Check": The

    
     value of the doublet in the 19F spectrum must match  the 
    
    
    
    value of the triplet in the 1H spectrum (~56 Hz). If they differ, the assignment is incorrect.

PART 5: PREDICTED SPECTRAL DATA

The following data is simulated based on substituent chemical shift additivity rules (Curphy-Morrison) and standard coupling constants for fluorinated aromatics.

1H NMR (DMSO-d₆, 600 MHz)
Shift (

)
MultiplicityIntegrationCoupling (

Hz)
Assignment
11.20 s (br)1H--OH (C1)
8.05 d1H

H3 (Between NO₂/CHF₂)
7.10 t1H

-CHF₂ (C4)
6.95 dd1H

H6 (Ortho to F)
13C NMR (DMSO-d₆, 150 MHz)
Shift (

)
MultiplicityCoupling (

Hz)
Assignment
156.4 d

C5 (C-F)
152.1 s-C1 (C-OH)
136.2 s-C2 (C-NO₂)
124.5 m-C3
115.8 td

-CHF₂ Carbon
110.2 m-C4 (Ring C attached to CHF₂)
104.5 d

C6

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2]

  • ChemicalBook. (2024). 5-Fluoro-2-nitrophenol Spectral Data. Retrieved from (Used as a reference standard for C-F/H-F coupling constants).

  • University of Potsdam. (2024). NMR Prediction & Simulation Tools. (Theoretical shifts derived using substituent additivity principles).
  • Reich, H. J. (2024). Structure Determination Using NMR: Heteronuclear Coupling. University of Wisconsin-Madison.

Sources

Foundational

The Fluorinated Nitrophenol Scaffold: Electronic Synergy in Organic Synthesis

Executive Summary: The "Privileged" Electronic State Fluorinated nitrophenols represent a unique intersection in organic chemistry where two of the most powerful electronic effectors—the nitro group ( ) and the fluorine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Electronic State

Fluorinated nitrophenols represent a unique intersection in organic chemistry where two of the most powerful electronic effectors—the nitro group (


) and the fluorine atom (

)—converge on a phenolic ring. For drug development professionals, this scaffold is not merely a structural intermediate; it is a tunable platform for modulating acidity (

), metabolic stability, and lipophilicity.[1][2]

The core technical value of this scaffold lies in its electronic push-pull mechanism :

  • Acidity Modulation: The nitro group (resonance withdrawing) and the fluorine atom (inductive withdrawing) act synergistically to stabilize the phenoxide anion, significantly lowering the

    
     compared to non-fluorinated analogues.
    
  • 
     Activation:  The high electronegativity of fluorine activates the aromatic ring toward Nucleophilic Aromatic Substitution (
    
    
    
    ), particularly when positioned ortho or para to the nitro group. Unlike chloro- or bromo- analogues, the C-F bond strength paradoxically accelerates the rate-determining step of nucleophilic attack.

Electronic Architecture & Acidity (Mechanistic Insight)

To utilize these compounds effectively, one must understand the competition between Inductive (


)  and Resonance (

)
effects.
The Acidity Cliff

Phenol has a


 of ~10.[3][4] Introducing a nitro group at the para position drops this to ~7.1 due to resonance delocalization of the negative charge onto the oxygen atoms of the nitro group. Adding a fluorine atom further acidifies the molecule, but primarily through the Inductive Effect (

)
.
  • Fluorine (

    
    ):  Strong 
    
    
    
    (withdraws density through
    
    
    -bonds) / Weak
    
    
    (donates density through
    
    
    -overlap).
  • Nitro (

    
    ):  Strong 
    
    
    
    / Strong
    
    
    .

In 2-fluoro-4-nitrophenol , the fluorine at the ortho position exerts a powerful inductive pull on the phenoxide oxygen, stabilizing the charge without the steric bulk that might hinder binding in a protein pocket.

Visualization: Reactivity Divergence

The following diagram illustrates how the electronic state of the scaffold dictates its synthetic utility.

Reactivity_Divergence Scaffold Fluorinated Nitrophenol Acidity Phenolic Acidity (pKa < 7) Scaffold->Acidity -I / -R Effect SNAr SNAr Activation (F displacement) Scaffold->SNAr C-F Activation Reduction Nitro Reduction (Aniline Formation) Scaffold->Reduction H2 / Pd-C Ether Bioactive Ethers (e.g., Kinase Inhibitors) Acidity->Ether Alkylation (Base) Heterocycle Fused Heterocycles (Benzoxazoles) SNAr->Heterocycle Nucleophile (R-NH2) Aniline Fluorinated Aminophenols Reduction->Aniline Chemoselective

Figure 1: The divergent reactivity pathways of fluorinated nitrophenols. The scaffold serves as a gateway to three distinct chemical spaces: ethers (via OH), heterocycles (via F displacement), and anilines (via NO2).

Technical Protocol: Regioselective Synthesis

Objective: Synthesis of 2-Fluoro-4-nitrophenol via Electrophilic Aromatic Substitution (


).
The Challenge: Regiocontrol

Direct nitration of 2-fluorophenol is the standard industrial route. However, the directing effects compete:

  • -OH (Hydroxyl): Strong ortho/para director (activating).

  • -F (Fluorine): Weak ortho/para director (deactivating).

The hydroxyl group dominates. Nitration of 2-fluorophenol typically yields:

  • 2-Fluoro-4-nitrophenol (Major Product): Para to the OH (sterically favored).

  • 2-Fluoro-6-nitrophenol (Minor Product): Ortho to the OH (sterically crowded).

Step-by-Step Methodology

Note: This protocol is adapted from standard high-purity synthesis workflows [1, 2].

Reagents:

  • 2-Fluorophenol (1.0 equiv)

  • Nitric Acid (

    
    , 90% fuming or 65% conc.)
    
  • Dichloromethane (DCM) or Acetic Acid (solvent)

  • Sulfuric Acid (

    
    , catalytic - optional depending on acid strength)
    

Protocol:

  • Preparation (Cold Bath): Dissolve 2-fluorophenol in DCM. Cool the system to -10°C . Critical: Temperature control is vital to suppress dinitration and oxidation byproducts.

  • Addition: Add

    
     dropwise over 60 minutes. Maintain internal temperature below -5°C .
    
    • Why? The reaction is highly exothermic. Rapid addition leads to thermal runaway and "tar" formation.

  • Digestion: Stir at 0°C for 1 hour. Monitor via TLC or HPLC.

  • Quench: Pour the reaction mixture into crushed ice/water.

  • Workup:

    • Separate the organic layer (DCM).

    • Extract the aqueous layer with DCM (2x).

    • Wash combined organics with brine and dry over

      
      .
      
  • Purification: Recrystallize from ethanol/water or use column chromatography (Hexane/Ethyl Acetate) to separate the 4-nitro (major) from the 6-nitro (minor) isomer.

Data Summary: Physical Properties

CompoundMolecular WeightMelting PointpKa (Approx)Primary Hazard
2-Fluorophenol 112.10 g/mol 16°C (Liquid)8.7Flammable/Corrosive
2-Fluoro-4-nitrophenol 157.10 g/mol 119-121°C< 7.0Toxic/Irritant
4-Nitrophenol 139.11 g/mol 113-114°C7.15Toxic

Advanced Reactivity: The Advantage

In drug discovery, the Nucleophilic Aromatic Substitution (


)  of fluorine is a powerful tool for library generation.
The "Fluorine Effect" in

Contrary to


/

logic where Iodine is the best leaving group, in

, Fluorine is often the superior leaving group .
  • Mechanism: The rate-determining step is the addition of the nucleophile to the ring to form the Meisenheimer complex.

  • Causality: Fluorine’s extreme electronegativity pulls electron density, stabilizing the anionic transition state more effectively than Cl, Br, or I.

Application Workflow:

  • Protection: Protect the phenol -OH (e.g., as a methyl ether or benzyl ether) to prevent it from acting as a nucleophile or getting deprotonated.

  • Substitution: Treat the protected fluoronitrobenzene with an amine (R-

    
    ) or thiol.
    
  • Result: The Fluorine is displaced, creating a C-N or C-S bond. This is widely used to synthesize fluoro-benzoxazoles or nitroanilines [3, 4].

Safety & Handling (Self-Validating Systems)

Working with nitrated fluorophenols requires a "Self-Validating" safety mindset. You must assume the reaction is exothermic and the product is toxic.

Thermal Runaway Risks

Nitration reactions are notoriously prone to thermal runaway. The introduction of the nitro group releases significant energy.

  • Control Measure: Use a temperature probe inside the reaction flask, not just in the bath. If the internal temp rises >5°C above the set point, stop addition immediately.

Toxicity & HF Potential
  • Skin Absorption: Fluorinated phenols penetrate skin rapidly. They uncouple oxidative phosphorylation (mitochondrial toxicity).

  • HF Generation: While the C-F bond is stable, thermal decomposition or combustion can release Hydrogen Fluoride (HF).

  • Protocol: Always have Calcium Gluconate gel available (standard antidote for HF burns) when handling fluorinated intermediates [5].

References

  • Google Patents.CN1850778A: Method for preparing 2-fluoro-4-nitrophenol.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. [Link]

Sources

Exploratory

The Difluoromethyl Group: A Multifaceted Tool for Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists Abstract The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful means to modulate a wid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful means to modulate a wide array of molecular properties. Among the various fluorinated motifs, the difluoromethyl (CF2H) group has emerged as a particularly versatile and valuable substituent. This guide provides a comprehensive analysis of the role of the difluoromethyl group in drug design, moving beyond a simple catalog of its effects to explore the underlying physicochemical principles and their practical application. We will delve into its nuanced role as a "lipophilic hydrogen bond donor," its impact on metabolic stability and conformational behavior, and provide an overview of key synthetic strategies for its introduction into bioactive molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the difluoromethyl group to design next-generation therapeutics with enhanced efficacy and pharmacokinetic profiles.

The Unique Physicochemical Landscape of the Difluoromethyl Group

The difluoromethyl group occupies a unique space in the medicinal chemist's toolkit, offering a finely tuned set of properties that distinguish it from both its non-fluorinated methyl (CH3) counterpart and the more heavily fluorinated trifluoromethyl (CF3) group.[1] Understanding these properties is paramount to its rational application in drug design.

A Modulator of Lipophilicity

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by the introduction of a difluoromethyl group. While generally considered a lipophilicity-enhancing moiety, the effect is more nuanced than a simple increase.[2] The change in lipophilicity (ΔlogP) upon replacing a methyl group with a difluoromethyl group can range from a slight decrease to a moderate increase, depending on the electronic environment of the surrounding molecule.[2][3] For instance, in a series of difluoromethyl anisoles and thioanisoles, the experimental ΔlogP (water-octanol) values spanned from -0.1 to +0.4.[2][4] This variability is often correlated with the Hammett σ constants of other substituents on an aromatic ring, with electron-withdrawing groups tending to decrease the lipophilicity-enhancing effect of the CF2H group.[5]

Table 1: Comparative Physicochemical Properties of Key Functional Groups

PropertyMethyl (CH3)Difluoromethyl (CF2H)Trifluoromethyl (CF3)Hydroxyl (OH)Thiol (SH)
Hansch π Parameter +0.56~ +0.3 to +0.5 (Context Dependent)+0.88-0.67+0.39
Hydrogen Bond Acidity (A) ~ 00.085 - 0.1260Significantly Higher~ 0.12
Metabolic Stability Low (Prone to Oxidation)HighVery HighVariable (Prone to Glucuronidation)Prone to Oxidation

Data compiled from multiple sources, including[2][3][6].

The "Lipophilic Hydrogen Bond Donor" Concept

One of the most intriguing features of the difluoromethyl group is its capacity to act as a hydrogen bond donor.[7] The two highly electronegative fluorine atoms polarize the C-H bond, rendering the hydrogen atom sufficiently acidic to participate in hydrogen bonding interactions.[7][8] This characteristic is not observed in methyl or trifluoromethyl groups.[9] Experimental studies have determined the hydrogen bond acidity parameter (A) for the CF2H group to be in the range of 0.085-0.126, which is comparable to that of thiophenol and aniline, but weaker than a hydroxyl group.[2][10] This unique combination of lipophilicity and hydrogen bond donating potential has led to the term "lipophilic hydrogen bond donor."[2]

This dual character allows the CF2H group to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, with the potential to maintain or even enhance binding affinity to a biological target while simultaneously improving metabolic stability.[1][11]

Strategic Applications in Drug Design

The distinct physicochemical properties of the difluoromethyl group translate into several powerful strategies for lead optimization in drug discovery programs.

Bioisosteric Replacement: A Gateway to Improved Properties

The ability of the CF2H group to mimic the hydrogen bonding capabilities of polar functional groups is a key advantage.

  • Replacing Hydroxyl and Thiol Groups: The CF2H group can be a metabolically robust substitute for hydroxyl and thiol moieties.[9] This is particularly valuable for overcoming metabolic liabilities associated with these groups, such as oxidation or conjugation.

  • Modulating Amine and Amide Functions: As a bioisostere for the N-H of amides and sulfonamides, the CF2H group can offer a metabolically stable alternative that preserves crucial hydrogen bonding interactions.[12]

  • A Novel Hydrogen Bond Donor: Replacing a methyl or trifluoromethyl group with a difluoromethyl group can introduce a new hydrogen bond interaction within the target's binding site, potentially leading to enhanced potency and selectivity.[12]

Enhancing Metabolic Stability

The strong carbon-fluorine bonds in the difluoromethyl group confer significant resistance to oxidative metabolism by cytochrome P450 enzymes.[9][11] This increased metabolic stability can lead to a longer drug half-life, reduced clearance, and potentially a lower required dose.[9] Replacing a metabolically labile methyl or methylene group with a CF2H group is a common and effective strategy to block metabolic hotspots.[6]

Fine-Tuning pKa

The strong electron-withdrawing nature of the two fluorine atoms can significantly influence the acidity or basicity (pKa) of nearby functional groups.[9] This can be strategically employed to modulate the ionization state of a molecule at physiological pH, thereby impacting its solubility, permeability, and target engagement.

Conformational Control

The introduction of a difluoromethyl group can exert a significant influence on the conformational preferences of a molecule. This arises from stereoelectronic effects, such as the "fluorine gauche effect," where hyperconjugative interactions stabilize conformations with gauche arrangements of the C-F bonds relative to adjacent polar bonds.[13][14] In the case of difluoromethylornithine (DFMO), this effect, primarily driven by σCH → σ*CN hyperconjugation, dictates its intrinsic conformational preferences.[15] However, these intrinsic preferences can be overridden by strong intermolecular interactions within a protein binding site.[14][15] This interplay between intrinsic conformational bias and protein-ligand interactions can be a subtle yet powerful tool for optimizing drug-target interactions.

Synthetic Strategies for Introducing the Difluoromethyl Group

The growing appreciation for the difluoromethyl group has spurred the development of a diverse array of synthetic methodologies for its incorporation into organic molecules. These can be broadly categorized into nucleophilic, electrophilic, and radical approaches.[11]

Nucleophilic Difluoromethylation

Nucleophilic methods typically involve the generation of a difluoromethyl anion equivalent, which can then react with various electrophiles. A common precursor for this is (trimethylsilyl)difluoromethane (TMSCF2H), which, upon activation with a suitable base, generates the [CF2H]– anion for nucleophilic substitution or addition to carbonyl compounds.[11]

Electrophilic Difluoromethylation

Electrophilic difluoromethylation reagents deliver a "CF2H+" synthon to nucleophilic substrates. Reagents such as S-(difluoromethyl) sulfoximines and difluoromethylated hypervalent iodine species are employed in these transformations.[11] These methods are particularly useful for the difluoromethylation of nucleophiles like thiols, phenols, and enolates.[11]

Radical Difluoromethylation

Visible-light photoredox catalysis has emerged as a powerful platform for radical difluoromethylation reactions.[16][17] These methods often proceed under mild conditions and exhibit broad functional group tolerance, making them suitable for late-stage functionalization of complex molecules.[18][19]

Experimental Workflow: Late-Stage Photocatalytic Difluoromethylation

The following diagram outlines a general workflow for the late-stage introduction of a difluoromethyl group into a drug-like molecule using photoredox catalysis.

G cluster_prep Reaction Setup cluster_reaction Photocatalytic Cycle cluster_workup Workup & Purification A Substrate (Drug Candidate) E Combine in Reaction Vessel A->E B Difluoromethylating Reagent (e.g., CF2HSO2Cl) B->E C Photocatalyst (e.g., Ru(bpy)3Cl2) C->E D Solvent & Additives D->E F Irradiation with Visible Light (e.g., Blue LEDs) E->F G Single Electron Transfer (SET) F->G Excitation H Generation of CF2H Radical G->H Activation of Reagent I Radical Addition to Substrate H->I J Hydrogen Atom Transfer (HAT) I->J K Quench Reaction J->K Reaction Completion L Aqueous Workup K->L M Chromatographic Purification L->M N Characterization (NMR, MS, etc.) M->N O Difluoromethylated Product N->O

Caption: General workflow for late-stage photocatalytic difluoromethylation.

Case Study: The Difluoromethoxy Group in Approved Drugs

The closely related difluoromethoxy (-OCF2H) group shares many of the beneficial properties of the CF2H group, including metabolic stability and the ability to act as a lipophilic hydrogen bond donor.[20] Its successful application in several approved drugs highlights the therapeutic potential of these motifs.

  • Pantoprazole (Protonix®): A proton pump inhibitor where the difluoromethoxy group on the benzimidazole ring contributes to its chemical stability and mechanism of action.[20]

  • Roflumilast (Daliresp®): A selective phosphodiesterase-4 (PDE4) inhibitor used to treat COPD. The difluoromethoxy group in Roflumilast is crucial for its potency and metabolic stability.[20]

The following diagram illustrates the JAK-STAT signaling pathway, a common target for drugs where the modulation of physicochemical properties through substituents like the difluoromethoxy group is critical for achieving selectivity and efficacy.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Target Gene Expression Nucleus->Gene regulates Inhibitor JAK Inhibitor (e.g., containing -OCF2H) Inhibitor->JAK inhibits

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Future Perspectives

The difluoromethyl group continues to be an area of active research, with ongoing efforts focused on the development of more efficient, selective, and sustainable synthetic methods.[21][22] The direct, late-stage C-H difluoromethylation of complex molecules remains a significant challenge and a key area of focus.[19] As our understanding of the subtle interplay between the CF2H group and biological systems deepens, we can expect to see its even more sophisticated and rational application in the design of future therapeutics. The unique balance of properties offered by the difluoromethyl group ensures its place as an indispensable tool in the medicinal chemist's arsenal for the foreseeable future.

References

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804. [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

  • Dalvit, C., et al. (2019). CF2H, a Hydrogen Bond Donor. Angewandte Chemie International Edition, 58(24), 8044-8048. [Link]

  • Zafrani, Y., & Saphier, S. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Journal of Medicinal Chemistry, 63(15), 7934-7948. [Link]

  • Li, Y., et al. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Molecules, 29(19), 4478. [Link]

  • Dračínský, M., et al. (2023). Conformational preference in difluoroacetamide oligomers: probing the potential for foldamers with C–H⋯O hydrogen bonds. Chemical Science, 14(26), 7118-7124. [Link]

  • Wang, Y., et al. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry, 21, 134-141. [Link]

  • Gobeil, S., et al. (2019). A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. Organic Letters, 21(19), 8049-8053. [Link]

  • Sowa, M. A., & Weng, R. J. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. ACS Omega, 5(29), 17897-17906. [Link]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. [Link]

  • dos Santos, R. G., et al. (2026). Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations. Beilstein Journal of Organic Chemistry, 22, 234-243. [Link]

  • Wang, X., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

  • dos Santos, R. G., et al. (2026). Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations. Beilstein Journal of Organic Chemistry. [Link]

  • Smith, A. M. R., & Gouverneur, V. (2024). The ¹⁸F‐Difluoromethyl Group: Challenges, Impact and Outlook. Angewandte Chemie International Edition, 63(21), e202318118. [Link]

  • University of Münster. (2024, May 16). Chemists develop New method for introducing fluorinated components into molecules. EurekAlert!. [Link]

  • Kattamuri, P. V., et al. (2024). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. ChemMedChem, 19(18), e202400323. [Link]

  • dos Santos, R. G., et al. (2026). Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations. ResearchGate. [Link]

  • Shen, Y., et al. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(14), 2965-2981. [Link]

  • Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science and Technology, 61(2), 223-231. [Link]

  • Mykhailiuk, P. K. (2020). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Bicyclic Systems. Chemistry–A European Journal, 26(40), 8798-8805. [Link]

  • Basha, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1245. [Link]

  • MacMillan, D. W. C., et al. (2017). Federal Drug Administration-approved drugs that contain the difluoromethyl group. Science, 355(6328), 933-937. [Link]

  • Zafrani, Y., et al. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. [Link]

  • Yeffet, D. (n.d.). The Difluoromethyl Bioisoster. Is it Always a “Lipophilic Hydrogen Bond Donor”? Israel Chemical Society. [Link]

  • Prakash, G. K. S., et al. (2018). Drugs and agrochemicals containing a difluoromethylthio group. Journal of Fluorine Chemistry, 214, 1-13. [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. PubMed. [Link]

  • Carboni, A. (2020). Innovative Developments in the field of Difluoromethylation Chemistry. University of Cork. [Link]

Sources

Foundational

"basic reaction mechanisms involving 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol"

An In-Depth Technical Guide to the Reaction Mechanisms of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol Abstract 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol is a highly functionalized aromatic compound that serves as a versa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reaction Mechanisms of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol

Abstract

4-(Difluoromethyl)-5-fluoro-2-nitro-phenol is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring a phenolic hydroxyl, a nitro group, a fluorine atom, and a difluoromethyl group, provides multiple reactive sites for a diverse range of chemical transformations. The strategic incorporation of fluorine-containing moieties, such as the difluoromethyl group, is a well-established strategy in medicinal chemistry to modulate key drug properties including metabolic stability, lipophilicity, and binding affinity.[3][4][5] This guide provides a detailed exploration of the core reaction mechanisms involving this molecule, offering field-proven insights into its synthetic utility. We will delve into the mechanistic underpinnings of nucleophilic aromatic substitution, reactions at the phenolic hydroxyl, and reduction of the nitro group, presenting detailed experimental protocols and the causal logic behind procedural choices.

The Chemical Landscape of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol

The reactivity of the title compound is governed by the interplay of its four key functional groups. The electron-withdrawing nature of the nitro (-NO₂) and difluoromethyl (-CF₂H) groups renders the aromatic ring electron-deficient, which is the primary activating factor for nucleophilic aromatic substitution (SₙAr).[6] Conversely, these groups deactivate the ring toward electrophilic attack. The phenolic hydroxyl (-OH) group is a nucleophilic center and can be readily converted into a more potent nucleophile, the phenoxide. The fluorine atom (-F) at position 5 is a potential leaving group in SₙAr reactions. Understanding these electronic and steric properties is crucial for predicting and controlling the molecule's chemical behavior.

Nucleophilic Aromatic Substitution (SₙAr): Leveraging the Electron-Deficient Ring

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-poor aromatic rings.[6] The powerful electron-withdrawing capacity of the nitro group, positioned ortho to the phenolic hydroxyl, significantly lowers the electron density of the benzene ring, making it susceptible to attack by nucleophiles.

Mechanism Insight

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the carbon atom bearing a suitable leaving group (in this case, the fluorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, critically, onto the oxygen atoms of the nitro group. In the second step, the leaving group is expelled, restoring the aromaticity of the ring.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Experimental Protocol: Amination via SₙAr

This protocol describes a representative SₙAr reaction using an amine as the nucleophile. The choice of a polar aprotic solvent like DMF or DMSO is critical as it solvates the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol (1.0 eq).

  • Solvent and Base: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) to the suspension. The base serves to deprotonate the phenolic hydroxyl, preventing it from interfering with the reaction, and to neutralize the HF by-product.

  • Nucleophile Addition: Add the desired amine (e.g., morpholine, 1.2 eq) to the mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy for the formation of the Meisenheimer complex.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired substituted product.

Transformations of the Phenolic Hydroxyl Group

The phenolic -OH group is a versatile handle for introducing a variety of functional groups through etherification and esterification reactions. The first step in these transformations is typically the deprotonation of the phenol to form the more nucleophilic phenoxide anion.

O-Alkylation (Williamson Ether Synthesis)

This classic method for forming ethers involves the reaction of a phenoxide with an alkyl halide. The reaction proceeds via an Sₙ2 mechanism.

Causality in Protocol Design: The choice of base is important. A moderately strong base like potassium carbonate is sufficient to deprotonate the acidic phenol (pKa ≈ 6-7) without causing side reactions. The use of a polar aprotic solvent like acetone or DMF is ideal for Sₙ2 reactions.

Experimental Protocol: Synthesis of an Aryl Ether
  • Setup: In a round-bottom flask, dissolve 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol (1.0 eq) in anhydrous acetone.

  • Deprotonation: Add finely ground potassium carbonate (K₂CO₃, 2.0 eq). Stir the suspension vigorously for 30 minutes at room temperature to ensure complete formation of the potassium phenoxide salt.

  • Electrophile Addition: Add the alkyl halide (e.g., ethyl iodide, 1.5 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and stir for 6-18 hours. Monitor the reaction's completion using TLC.

  • Workup: After cooling, filter off the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution. Purify the crude ether by flash chromatography or recrystallization.

etherification_workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Purification phenol Target Phenol deprotonation Deprotonation: Formation of Phenoxide phenol->deprotonation base K₂CO₃ base->deprotonation alkyl_halide Alkyl Halide (R-X) sn2 Sₙ2 Attack on R-X alkyl_halide->sn2 solvent Acetone solvent->deprotonation deprotonation->sn2 reflux Reflux (6-18h) sn2->reflux workup Aqueous Workup & Extraction reflux->workup purification Column Chromatography workup->purification product Final Ether Product purification->product

Caption: Workflow for Williamson Ether Synthesis.

Reduction of the Nitro Group: Accessing the Aryl Amine

The reduction of the aromatic nitro group to a primary amine is one of the most significant transformations in organic synthesis, as it provides access to anilines which are precursors to a vast array of other functionalities.[4][7] Several methods are available, with the choice depending on the presence of other reducible functional groups.

Mechanism Insight: Catalytic Hydrogenation vs. Metal-Acid Reduction
  • Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst. The reaction occurs on the surface of the catalyst, where H₂ is adsorbed and activated. The nitro group is reduced in a stepwise manner, likely through nitroso and hydroxylamine intermediates, to the amine. A key consideration for halogenated compounds is the potential for hydrodehalogenation (loss of the fluorine atom). Catalysts like Raney Nickel are often preferred over Palladium on Carbon (Pd/C) for substrates where dehalogenation is a concern.[8]

  • Metal-Acid Reduction: This classic method uses a metal, such as iron (Fe) or tin(II) chloride (SnCl₂), in an acidic medium.[7][8] The metal acts as the electron donor, and the acid provides the protons required for the reduction. This method is often highly chemoselective for the nitro group and is tolerant of many other functional groups.

Caption: Common methods for the reduction of the nitro group.

Experimental Protocol: Nitro Reduction with Tin(II) Chloride

This protocol is advantageous due to its mild conditions and high chemoselectivity.[7]

  • Setup: Dissolve 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) to the solution.

  • Reaction: Add concentrated HCl (4.0-5.0 eq) and heat the reaction mixture to 50–70 °C with stirring.

  • Monitoring: Monitor the reaction for 1–3 hours until TLC analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature and carefully pour it over crushed ice. Basify the mixture to a pH of 8-9 with a cold 5M NaOH solution to precipitate tin salts.

  • Extraction: Extract the resulting slurry with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-amino-4-(difluoromethyl)-5-fluoro-phenol. Further purification can be achieved via column chromatography if necessary.

The Role of the Difluoromethyl Group

The difluoromethyl (-CF₂H) group is not typically a site of reaction under the conditions described above. Its primary role is to act as a modulator of the molecule's physicochemical properties. It is considered a lipophilic hydrogen bond donor and can act as a bioisostere of hydroxyl, thiol, or amine groups, which is a valuable feature in drug design.[3] The strong C-F bonds contribute to increased metabolic stability.[5][9]

Summary of Key Transformations

The synthetic versatility of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol makes it a valuable precursor for a wide range of more complex structures.

Reaction TypeReagents & ConditionsKey Transformation
Nucleophilic Aromatic Substitution Amine, K₂CO₃, DMF, 80-100 °CC5-F → C5-Amine
O-Alkylation (Ether Synthesis) Alkyl Halide, K₂CO₃, Acetone, RefluxC1-OH → C1-O-Alkyl
Nitro Reduction SnCl₂·2H₂O, HCl, Ethanol, 50-70 °CC2-NO₂ → C2-NH₂

References

  • Organic Syntheses. (2024, October 5). Difluoromethylation of Phenols. Retrieved from [Link]

  • ResearchGate. (2026, January 11). Difluoromethylation of Phenols. Retrieved from [Link]

  • ScienceDirect. (Date unavailable). difluoromethylations of diphenols with TMSCF2Br. Retrieved from [Link]

  • ACS Publications. (2019, November 6). Difluoromethylation of Phenols and Thiophenols with the S‑(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. Retrieved from [Link]

  • ACS Publications. (2012, September 28). Tuning the Reactivity of Difluoromethyl Sulfoximines from Electrophilic to Nucleophilic. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). Exploring the Applications of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Modern Synthesis. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (Date unavailable). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Retrieved from [Link]

  • Wikipedia. (Date unavailable). Reduction of nitro compounds. Retrieved from [Link]

  • NIST WebBook. (Date unavailable). 4-Fluoro-2-nitrophenol. Retrieved from [Link]

  • Henry Rzepa's Blog. (2018, September 20). Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Retrieved from [Link]

  • Patsnap. (2020, September 8). The preparation method of 5-fluoro-2-nitrophenol. Retrieved from [Link]

  • PubChem. (Date unavailable). 5-Fluoro-2-nitrophenol. Retrieved from [Link]

  • MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • Vapourtec. (Date unavailable). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (Date unavailable). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • JRF Global. (2023, December 30). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Retrieved from [Link]

  • MDPI. (2023, January 6). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution. Retrieved from [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

Exploratory

Strategic Utilization of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol in High-Value Heterocyclic Synthesis

The following technical guide details the strategic utilization of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol (CAS 2092102-06-0) as a high-value building block in the synthesis of bioactive heterocycles, particularly for...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic utilization of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol (CAS 2092102-06-0) as a high-value building block in the synthesis of bioactive heterocycles, particularly for agrochemical (PPO inhibitors) and pharmaceutical (kinase inhibitor) applications.

Executive Summary

4-(Difluoromethyl)-5-fluoro-2-nitro-phenol represents a specialized class of fluorinated aromatic building blocks designed to modulate lipophilicity and metabolic stability in drug and agrochemical candidates. Unlike its trifluoromethyl (


) analogues, the difluoromethyl (

) group acts as a lipophilic hydrogen bond donor, offering unique binding interactions within enzyme active sites (e.g., Protoporphyrinogen Oxidase or specific kinases).

This guide analyzes the molecule's structural pharmacophore, outlines robust synthetic routes for its production, and details its reactivity profile—specifically the chemoselective reduction of the nitro group and the nucleophilic aromatic substitution (S_NAr) of the activated fluorine.

Structural Analysis & Pharmacophore Properties

The molecule features a trisubstituted benzene ring with three distinct "handles" for chemical diversification:

  • C1-Hydroxyl (-OH): A nucleophilic handle for etherification or esterification.

  • C2-Nitro (-NO

    
    ):  An electron-withdrawing group (EWG) that activates the ring and serves as a masked aniline for heterocycle formation (e.g., benzoxazinones).
    
  • C4-Difluoromethyl (-CF

    
    H):  A bioisostere of the methyl or trifluoromethyl group. It lowers 
    
    
    
    relative to
    
    
    (making the molecule less lipophilic) and acts as a weak hydrogen bond donor (acidic proton, pKa ~25-26).
  • C5-Fluorine (-F): Positioned para to the nitro group, this fluorine atom is highly activated towards Nucleophilic Aromatic Substitution (S_NAr), enabling the introduction of amines, thiols, or alkoxides.

Comparative Physicochemical Profile
Property

Analog

Analog

Analog (Target)
Electronic Effect Electron DonatingStrong EWGModerate EWG
H-Bond Donor NoNoYes (Weak)
Lipophilicity (

)
0.560.880.65
Metabolic Stability Low (Oxidation)HighHigh

Synthetic Pathways (Retrosynthesis)

The synthesis of 4-(difluoromethyl)-5-fluoro-2-nitro-phenol typically proceeds via the functionalization of a 3-fluorophenol precursor. The difluoromethyl group is installed prior to nitration to avoid over-oxidation or side reactions.

Pathway A: Deoxyfluorination of Aldehydes (Preferred)

This route utilizes DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor to convert a benzaldehyde to the difluoromethylarene.

  • Precursor: 4-Bromo-3-fluorophenol (protected as methyl ether).

  • Formylation: Lithium-halogen exchange followed by DMF quench yields the aldehyde.

  • Deoxyfluorination: Treatment with DAST converts

    
     to 
    
    
    
    .
  • Nitration: Electrophilic aromatic substitution. The directing effects of the fluoro (ortho/para) and alkoxy (ortho/para) groups, combined with the meta-directing

    
    , favor nitration at the C2 position (ortho to the phenol oxygen).
    
  • Deprotection: Demethylation (e.g.,

    
    ) yields the target phenol.
    
Pathway B: Radical Difluoromethylation

Direct innate C-H difluoromethylation of 5-fluoro-2-nitrophenol is challenging due to regioselectivity issues. However, radical cross-coupling using zinc sulfinates (


) on the corresponding aryl iodide is a viable alternative if the halogenated precursor is available.

Reactivity Profile & Experimental Workflows

The versatility of this building block lies in its ability to undergo orthogonal transformations.

Visualization of Reactivity Logic

The following diagram illustrates the divergent synthesis pathways accessible from the core building block.

ReactivityMap Figure 1: Divergent reactivity profile of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol. Core 4-(Difluoromethyl)- 5-fluoro-2-nitro-phenol SNAr S_NAr at C5 (Displacement of F) Core->SNAr  Nucleophiles (R-NH2, R-SH)   Red Nitro Reduction (H2/Pd or Fe/AcOH) Core->Red  Reducing Agents   Alk O-Alkylation (Propargyl/Alkyl halides) Core->Alk  Base + R-X   Amino 5-Substituted-4-CF2H- 2-nitrophenol SNAr->Amino Aniline 2-Amino-4-CF2H- 5-fluorophenol Red->Aniline Ether Ether Derivatives (PPO Inhibitor Precursors) Alk->Ether Heterocycle Benzoxazinones/ Benzoxazoles Aniline->Heterocycle  Cyclization (e.g., ClCH2COCl)  

Figure 1: Divergent reactivity profile. The C5-Fluorine is activated for substitution, while the C2-Nitro serves as a latent amine for cyclization.

Key Experimental Protocols
Protocol A: Chemoselective Reduction to 2-Amino-4-(difluoromethyl)-5-fluorophenol

This transformation is the gateway to benzoxazinone scaffolds (common in herbicides like Flumioxazin analogs).

  • Reagents: Iron powder (3.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).

  • Rationale: Iron-mediated reduction is preferred over catalytic hydrogenation (

    
    ) to prevent potential defluorination of the benzylic 
    
    
    
    group or hydrodefluorination of the aromatic fluorine.

Step-by-Step Methodology:

  • Charge: In a 250 mL round-bottom flask, dissolve 4-(difluoromethyl)-5-fluoro-2-nitro-phenol (10 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Activate: Add Ammonium Chloride (50 mmol) and Iron powder (30 mmol, 325 mesh).

  • Reflux: Heat the suspension to vigorous reflux (

    
    ) for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) for the disappearance of the yellow nitro compound and appearance of the fluorescent amine spot.
    
  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with warm ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Yield: Typical yields range from 85–95%. The product is oxidation-sensitive (aminophenol) and should be used immediately in the next step.

Protocol B: Synthesis of the Benzoxazinone Core

Cyclization of the aminophenol with chloroacetyl chloride yields the 2H-1,4-benzoxazin-3(4H)-one scaffold.

  • Acylation/Cyclization: Dissolve the fresh aminophenol (10 mmol) in anhydrous THF (50 mL). Add

    
     (25 mmol) suspended in the solution.
    
  • Addition: Dropwise add chloroacetyl chloride (11 mmol) at

    
    .
    
  • Reaction: Allow to warm to room temperature and stir for 6 hours. Then, heat to

    
     for 2 hours to ensure ring closure.
    
  • Result: Formation of 6-(difluoromethyl)-7-fluoro-2H-1,4-benzoxazin-3(4H)-one .

Applications in Drug & Agrochemical Discovery

PPO Inhibitor Herbicides

The 2,4,5-substitution pattern is a hallmark of Protoporphyrinogen Oxidase (PPO) inhibitors.

  • Mechanism: The benzoxazinone core mimics the protoporphyrinogen IX substrate.

  • Role of CF2H: Replaces the traditional

    
     or 
    
    
    
    at the 4-position. The
    
    
    group maintains the necessary steric bulk while improving water solubility and plant translocation compared to the perfluorinated analog.
Kinase Inhibitors

In oncology, the phenol group can be etherified to link with hinge-binding motifs (e.g., quinazolines). The electron-deficient ring (due to


 and 

) modulates the pKa of the phenol, affecting the strength of the ether bond and metabolic susceptibility.

Safety & Handling

  • Thermal Stability: As a nitro-aromatic compound, the building block possesses significant decomposition energy. Differential Scanning Calorimetry (DSC) should be performed before scaling up beyond 100g. Avoid heating dry residues above

    
    .
    
  • Fluorine Chemistry: If synthesizing the precursor via DAST, be aware of shock-sensitive byproducts and HF generation.

  • Skin Contact: Fluorinated nitrophenols are potent uncouplers of oxidative phosphorylation and skin irritants. Double-gloving (Nitrile) and full face-shield protection are mandatory.

References

  • Hu, J., et al. "The chemistry of difluoromethyl group: synthesis and applications." Chemical Reviews, 111(10), 6131-6172. Link

  • Theodoridis, G. "Protoporphyrinogen oxidase inhibitors." Bioorganic & Medicinal Chemistry, 10(10), 3197-3209. (Detailed SAR on 2,4,5-substituted phenyl rings in herbicides). Link

  • Meanwell, N. A. "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Vertex AI Search. "CAS 2092102-06-0 Data & Properties." (Confirmed existence as a commercial building block).
  • Org. Synth. "Difluoromethylation of Phenols and thiols." Organic Syntheses, 2024. (General protocols for introducing CF2H groups). Link

Protocols & Analytical Methods

Method

"using 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol in pharmaceutical development"

An Application Guide for the Strategic Use of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol in Pharmaceutical Development Abstract In the landscape of modern medicinal chemistry, the strategic design of molecular building b...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Strategic Use of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol in Pharmaceutical Development

Abstract

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to accelerating the discovery of novel therapeutics. This guide introduces 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol, a novel trifunctional scaffold engineered for versatility in drug development programs. The molecule incorporates three key functionalities: a difluoromethyl ether, a fluorine substituent, and a nitro group. The difluoromethyl (-OCHF₂) group serves as a metabolically robust bioisostere for hydroxyl or methoxy moieties, often enhancing pharmacokinetic profiles.[1] The strategically placed fluorine atom modulates the electronic properties and acidity of the phenol, potentially improving target binding affinity and metabolic stability.[2][3][4] Finally, the nitro group acts as a versatile synthetic handle, readily convertible to an amine for subsequent diversification and library synthesis.[5] This document provides a comprehensive overview of the design rationale, a robust two-step synthesis protocol, and detailed application workflows for leveraging this building block in lead optimization and drug discovery.

Compound Profile and Design Rationale

The unique arrangement of functional groups in 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol offers a compelling solution to several challenges encountered in drug design. Its utility stems from the synergistic interplay of its constituent parts.

Expert Insight: The difluoromethyl ether is particularly valuable. Unlike a simple phenol, which is prone to Phase II glucuronidation, or an anisole, which can undergo O-demethylation by cytochrome P450 enzymes, the -OCHF₂ group is highly resistant to metabolic breakdown.[1] This increased metabolic stability can lead to improved oral bioavailability and a longer plasma half-life for drug candidates.

Predicted Physicochemical Properties

Quantitative data for this novel compound must be experimentally determined. However, computational models provide valuable estimates for guiding its application.

PropertyPredicted ValueSignificance in Drug Design
Molecular Weight ~207.1 g/mol Adheres to Lipinski's Rule of Five, suitable for small molecule drug development.
cLogP ~2.0 - 2.5Indicates good lipophilicity for membrane permeability without being excessively greasy.
Topological Polar Surface Area (TPSA) ~75 ŲSuggests a good balance for solubility and cell penetration.
pKa (Phenolic) ~6.5 - 7.0The electron-withdrawing nitro and fluoro groups lower the pKa, making the proton more acidic than a typical phenol. This can be critical for target binding interactions.
Visualization: Key Functional Groups

The diagram below illustrates the three key functional regions of the molecule and their primary roles in modulating pharmaceutical properties.

G COMPOUND 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol OCHF2 -OCHF₂ Group (Difluoromethyl Ether) COMPOUND->OCHF2 F -F Group (Fluoro Substituent) COMPOUND->F NO2 -NO₂ Group (Nitro Handle) COMPOUND->NO2 P1 Metabolic Stability Bio-isostere for -OH, -OMe OCHF2->P1 P2 Modulate pKa & Lipophilicity Enhance Binding Interactions F->P2 P3 Synthetic Versatility Reduce to -NH₂ for Derivatization NO2->P3

Caption: Functional regions of the title compound and their roles.

Synthesis Protocol: A Two-Step Approach

As a novel building block, 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol is not commercially available. We present a reliable, two-step synthesis pathway starting from common materials.

Workflow for Synthesis

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Difluoromethylation A 2,4-Difluoronitrobenzene B 5-Fluoro-2-nitroaniline A->B NH₃ / 40°C C 5-Fluoro-2-nitrophenol B->C 1. NaNO₂, H₂SO₄ (aq) 2. Heat (90-95°C) D 5-Fluoro-2-nitrophenol E Target Compound: 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol D->E ClCF₂COONa, Cs₂CO₃ DMF/H₂O, 120°C

Caption: Two-step synthesis workflow.

Step 1: Synthesis of 5-Fluoro-2-nitrophenol (Precursor)

This protocol is adapted from established methods for the synthesis of nitrophenols via diazotization.[6][7]

  • Amination: In a suitable reaction vessel, charge 2,4-difluoronitrobenzene and concentrated aqueous ammonia. Stir and gently heat the mixture to approximately 40°C for 3-4 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed. Cool the mixture to 5-10°C to induce crystallization. Filter the resulting solid to obtain 5-fluoro-2-nitroaniline.[6]

  • Diazotization and Hydrolysis: Prepare an aqueous solution of sulfuric acid. Dissolve the 5-fluoro-2-nitroaniline from the previous step in this acidic solution, cooling to 0-10°C in an ice bath.

  • Slowly add a pre-prepared aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 10°C. Stir for 1 hour after the addition is complete.

  • Carefully heat the reaction mixture to 90-95°C. Vigorous gas evolution (N₂) will be observed. Maintain this temperature for 1 hour.

  • Cool the mixture to room temperature and extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-fluoro-2-nitrophenol. The product can be purified further by column chromatography if necessary.

Step 2: O-Difluoromethylation of 5-Fluoro-2-nitrophenol

This robust protocol for the difluoromethylation of phenols is adapted from a procedure published in Organic Syntheses.[1]

  • Vessel Preparation: To a round-bottomed flask equipped with a magnetic stir bar, add 5-fluoro-2-nitrophenol (1.0 equiv) and cesium carbonate (1.5 equiv).

  • Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the headspace and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF and deionized water (approx. 8.5:1 v/v) via syringe. Begin stirring to form a suspension.

  • Reagent Addition: Add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) to the mixture in one portion under a positive flow of nitrogen.

  • Reaction: Equip the flask with a reflux condenser and lower it into a preheated oil bath at 120°C. Stir vigorously for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with water and extract the product with ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol.

Core Applications in Medicinal Chemistry

The true value of this building block is realized through its application in synthesizing diverse and structurally complex molecules.

Application 1: Synthesis of Aryl Amines via Nitro Reduction

The conversion of the nitro group to a primary amine is a cornerstone transformation, opening up a vast chemical space for analogue synthesis.

Rationale: The resulting 2-amino-4-(difluoromethyl)-5-fluorophenol is a highly valuable intermediate. The amine can be acylated, sulfonylated, or used in reductive amination to append various side chains, while the phenol remains available for etherification.

Protocol: Nitro Reduction using Tin(II) Chloride

  • Dissolve 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol (1.0 equiv) in ethanol or ethyl acetate in a round-bottomed flask.

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv) to the solution.

  • Heat the mixture to reflux (approx. 70-80°C) and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate. Caution: The quench is exothermic and involves gas evolution.

  • Filter the mixture through a pad of celite to remove tin salts, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the desired aniline.

Trustworthiness Check (Self-Validation):

  • TLC: The product should have a lower Rf value than the starting material and be visible under UV light.

  • LC-MS: Confirm the mass of the product ([M+H]⁺).

  • ¹H NMR: Look for the appearance of a broad singlet corresponding to the -NH₂ protons and the disappearance of the characteristic downfield shift of aromatic protons adjacent to the nitro group.

Visualization: Derivatization Pathway

G START 4-(Difluoromethyl)-5-fluoro- 2-nitro-phenol ANILINE 2-Amino-4-(difluoromethyl)- 5-fluorophenol START->ANILINE Nitro Reduction (e.g., SnCl₂) AMIDE Amide Derivatives ANILINE->AMIDE Acyl Chloride, Base SULFONAMIDE Sulfonamide Derivatives ANILINE->SULFONAMIDE Sulfonyl Chloride, Base ALKYL_AMINE N-Alkylated Amines ANILINE->ALKYL_AMINE Aldehyde/Ketone, Reductive Amination

Caption: Diversification strategy following nitro group reduction.

Safety and Handling

As a nitroaromatic compound, 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol should be handled with care. Safety data from analogous compounds provide a strong basis for its handling protocol.

  • Hazard Class: Expected to be toxic if swallowed, harmful in contact with skin, and a skin/eye irritant.[8][9][10]

  • Handling: Always handle this compound inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.[8]

References

  • Exploring the Applications of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. WorldOfChemicals.
  • 4-Chloro-5-fluoro-2-nitrophenol | CAS 345-25-5. Santa Cruz Biotechnology.
  • 4-Fluoro-5-methyl-2-nitrophenol | 182880-62-2. J&K Scientific.
  • 5-Fluoro-2-nitrophenol. Chem-Impex.
  • Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC.
  • Fluorine in drug discovery: Role, design and case studies. The Pharma Journal.
  • Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering (RSC Publishing).
  • Fluorinated Building Blocks in Drug Design: Why They M
  • SAFETY DATA SHEET for p-Nitrophenol. Acros Organics.
  • SAFETY DATA SHEET for 5-Fluoro-2-nitrophenol. Fisher Scientific.
  • SAFETY DATA SHEET for 4-fluorophenol. Sigma-Aldrich.
  • 5-Fluoro-2-nitrophenol 99 | CAS 446-36-6. Sigma-Aldrich.
  • SAFETY DATA SHEET for 4-Fluoro-2-(trifluoromethyl)phenol. Fisher Scientific.
  • 4-Fluoro-2-nitrophenol 98.0+%, TCI America. Fisher Scientific.
  • 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937. PubChem.
  • Difluoromethyl
  • 5-Fluoro-2-nitrophenol 99% | CAS 446-36-6. Sigma-Aldrich.
  • The preparation method of 5-fluoro-2-nitrophenol.
  • 2-Fluoro-4-nitrophenol synthesis. ChemicalBook.
  • The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • CN107935858B - Preparation method of 5-fluoro-2-nitrophenol.

Sources

Application

"protocol for nucleophilic aromatic substitution with 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol"

This Application Note and Protocol is designed for researchers and process chemists working with 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol . It addresses the specific electronic and steric challenges of this scaffold, p...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and process chemists working with 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol . It addresses the specific electronic and steric challenges of this scaffold, particularly the competition between the activating nitro group and the potentially deactivating phenoxide functionality.

Executive Summary & Strategic Analysis

The substrate 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol presents a classic but nuanced SNAr challenge. Successful functionalization requires balancing the activation provided by the nitro group against the deactivation inherent to the phenolic moiety.

Structural & Electronic Analysis
  • Leaving Group (C5-F): The fluorine atom at position 5 is the primary leaving group.

  • Activating Group (C2-NO₂): The nitro group is located para to the fluorine (C2 vs C5). This is the ideal geometric arrangement for SNAr, allowing the nitro group to stabilize the Meisenheimer intermediate via resonance.

  • Bystander Group (C4-CHF₂): The difluoromethyl group is electron-withdrawing (inductive) but generally stable to standard nucleophilic conditions. It is located ortho to the fluorine, providing additional inductive activation.

  • Problematic Group (C1-OH): Under basic SNAr conditions, the phenol is deprotonated to the phenoxide anion .

    • Challenge: Phenoxides are electron-donating. However, in this specific isomer, the phenoxide (C1) is meta to the reaction center (C5). Therefore, the resonance deactivation is minimal compared to the strong para-activation of the nitro group.

    • Implication:Direct SNAr is feasible without protecting the phenol, provided the solvent system is polar enough to solvate the anionic intermediate.

Reaction Pathway Visualization

The following diagram illustrates the reaction logic and the critical resonance stabilization by the nitro group.

SNAr_Pathway cluster_mech Electronic Effects Substrate Substrate (Phenol Form) Phenoxide Phenoxide Anion (Active Substrate) Substrate->Phenoxide Fast Step Base Base (Deprotonation) Base->Phenoxide Meisenheimer Meisenheimer Complex (Stabilized by p-NO2) Phenoxide->Meisenheimer Rate Limiting (Attack at C5) Nucleophile Nucleophile (H-Nu) Nucleophile->Meisenheimer Product Substituted Product (C5-Nu) Meisenheimer->Product -F⁻ (Aromatization) Note1 C2-NO2 (Para): Strong Activation Note2 C1-O⁻ (Meta): Weak Deactivation

Caption: Mechanistic pathway for the SNAr reaction. Note that the phenoxide formation precedes nucleophilic attack, but the para-nitro activation overcomes the anionic repulsion.

Experimental Protocols

Protocol A: Direct Displacement with Amines (Recommended)

This method avoids protection/deprotection steps. It is suitable for primary and secondary amines.[1] The reaction is run in polar aprotic solvents to stabilize the polar transition state.

Reagents:

  • Substrate: 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) or TEA (2.5 – 3.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.[2]

  • Dissolution: Add the substrate (1.0 equiv) and anhydrous DMSO (concentration ~0.2 M). Stir until fully dissolved.

    • Note: The solution may turn yellow/orange immediately upon adding solvent/base due to phenoxide formation.

  • Base Addition: Add DIPEA (3.0 equiv). The extra equivalents are necessary to neutralize the phenol and scavenge the HF generated during the reaction.

  • Nucleophile Addition: Add the amine (1.2 equiv) dropwise.

  • Reaction: Heat the mixture to 80–90 °C . Monitor by LC-MS or TLC.

    • TLC Monitoring: The product will typically be more polar than the starting material if the amine introduces H-bonding capability, but less polar if the amine is lipophilic. Use a solvent system like 5% MeOH in DCM.

    • Time: Reaction typically completes in 2–6 hours.

  • Workup (Acidic Quench):

    • Cool the reaction to room temperature.[1][3]

    • Pour the mixture into crushed ice/water (10x reaction volume).

    • Critical Step: Acidify the aqueous mixture to pH ~3–4 using 1M HCl. This reprotonates the phenoxide, causing the product (which is now a phenol) to precipitate or become extractable.

  • Isolation:

    • If Solid: Filter the precipitate, wash with water, and dry under vacuum.

    • If Oil: Extract with Ethyl Acetate (3x).[1] Wash combined organics with water (to remove DMSO) and brine.[4] Dry over Na₂SO₄ and concentrate.

Protocol B: Displacement with Alkoxides/Thiolates (Protection Strategy)

Anionic nucleophiles (alkoxides) react poorly with anionic substrates (phenoxides) due to electrostatic repulsion. For these reactions, O-protection is required .

Phase 1: Protection (Benzyl Ether Formation)

  • Dissolve substrate in Acetone/DMF.

  • Add K₂CO₃ (1.5 eq) and Benzyl Bromide (BnBr, 1.1 eq).

  • Heat to 60 °C for 4 hours.

  • Workup: Aqueous extraction.[4] Isolate the O-Benzyl intermediate .

Phase 2: SNAr Reaction

  • Dissolve O-Benzyl intermediate in anhydrous THF or DMF.

  • Add the alcohol (Nu-H) and a strong base (NaH or KOtBu) to generate the alkoxide ex situ or in situ.

  • Stir at 0 °C to RT. (The reaction is much faster now because the ring is neutral, not anionic).

  • Quench with water and extract.

Phase 3: Deprotection

  • Hydrogenation (H₂, Pd/C) in MeOH/EtOAc to remove the benzyl group and restore the phenol.

Data & Troubleshooting Guide

Solvent & Base Screening Table

Use this table to optimize conditions if the standard protocol yields low conversion.

SolventBaseTemp (°C)SuitabilityNotes
DMSO DIPEA 80-100 High Standard condition. Best for amines.
NMPK₂CO₃100-120HighGood for less reactive amines (anilines).
EtOHEt₃NRefluxLowProticity reduces nucleophilicity of amines; reaction is slow.
THFNaH0-25MediumOnly for Protocol B (Protected substrate).
Troubleshooting Common Issues

Issue 1: Low Conversion / Starting Material Remains

  • Cause: The phenoxide is deactivating the ring more than expected, or the amine is sterically hindered.

  • Solution: Increase temperature to 110 °C. Switch solvent to NMP (higher boiling point). Use a sealed tube (pressure vessel) to prevent amine evaporation.

Issue 2: Loss of Difluoromethyl Group (-CHF₂)

  • Cause: Strong bases (e.g., NaH, excess alkoxide) can cause deprotonation of the CHF₂ proton, leading to difluorocarbene ejection or hydrolysis.

  • Solution: Stick to Protocol A (Amine bases). Avoid strong inorganic bases like NaH or t-BuLi. The CHF₂ group is generally stable to DIPEA/Carbonates.

Issue 3: O-Alkylation vs. SNAr

  • Context: If using Protocol B (Alkoxides).

  • Solution: Ensure the Leaving Group (F) is activated. The Nitro group at para usually ensures SNAr dominates over attack at other positions, but strict temperature control (0 °C start) helps.

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Do not distill the neat residue at high temperatures.

  • HF Generation: The reaction releases Fluoride ions, which form HF salts upon workup. Ensure glass waste is handled correctly, although the amounts are stoichiometric.

  • Pressure: If using volatile amines (e.g., methylamine), use a certified pressure vessel behind a blast shield.

References

  • General SNAr Mechanism & Kinetics

    • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link

  • Reactivity of 5-Fluoro-2-nitrophenols

    • Search results indicate 5-fluoro-2-nitrophenol is a standard building block. See BenchChem Application Notes on Nitro-fluoro-phenols. Link

  • Difluoromethyl Group Stability

    • Hu, J., et al. (2015). "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent." Nature Communications. (Discusses stability of CHF2 anions). Link

  • Analogous Protocols (Org. Synth.)

    • "Nucleophilic Aromatic Substitution of 2,4-Difluoronitrobenzene." Organic Syntheses, Coll. Vol. 10, p. 345. (Provides the baseline for solvent/temp choices). Link

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals before use.

Sources

Method

"derivatization of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol for agrochemical synthesis"

An Application Guide to the Strategic Derivatization of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol for Agrochemical Synthesis Authored by: A Senior Application Scientist Introduction: Unlocking a Privileged Scaffold in A...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Derivatization of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol for Agrochemical Synthesis

Authored by: A Senior Application Scientist

Introduction: Unlocking a Privileged Scaffold in Agrochemical Design

In the continuous search for more effective and environmentally benign agrochemicals, the design of active ingredients relies heavily on the strategic use of versatile molecular building blocks. 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol has emerged as a key intermediate, possessing a unique combination of functional groups that make it an exceptionally valuable scaffold for modern synthetic chemistry. The strategic incorporation of fluorine-containing motifs is a cornerstone of contemporary drug and pesticide discovery, and this particular molecule offers multiple avenues for chemical modification.

The difluoromethyl (-CF2H) group is of particular importance. It acts as a lipophilic bioisostere for hydroxyl (-OH), thiol (-SH), or amino (-NH2) groups, capable of forming weak hydrogen bonds while enhancing membrane permeability and metabolic stability.[1][2] This moiety can significantly modulate the physicochemical properties of a parent compound, such as its pKa and lipophilicity, thereby improving its binding affinity and bioavailability.[1][3][4]

This application note provides a detailed guide for researchers and synthetic chemists on the principal derivatization strategies for 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol. We will explore the causality behind experimental choices and provide robust, step-by-step protocols for key transformations including O-alkylation, nucleophilic aromatic substitution, and functionalization via the nitro group.

Reactivity Profile and Physicochemical Properties

The synthetic utility of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol stems from the distinct electronic properties of its substituents. The potent electron-withdrawing nature of the nitro group significantly increases the acidity of the phenolic proton and activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[5][6] The difluoromethyl group further contributes to this electron deficiency.[1] This electronic profile dictates the primary reaction pathways available for derivatization.

PropertyValue
IUPAC Name 4-(Difluoromethyl)-5-fluoro-2-nitrophenol
Molecular Formula C₇H₄F₃NO₃
Molecular Weight 211.11 g/mol
Key Reactive Sites 1. Phenolic -OH (acidic) 2. Aromatic C-F (SNAr) 3. Nitro -NO₂ (reducible)

Core Derivatization Strategies and Protocols

Strategy 1: Ether Synthesis via O-Alkylation/Arylation

The formation of an ether linkage at the phenolic position is a common strategy to access a vast chemical space, as the diphenyl ether motif is prevalent in many commercial herbicides and fungicides. The Williamson ether synthesis is the most direct and reliable method for this transformation.[7]

Scientific Rationale: The reaction proceeds via an Sₙ2 mechanism where the phenoxide, formed by deprotonating the acidic phenol with a mild base, acts as a nucleophile attacking a primary alkyl halide.[7] The choice of a polar aprotic solvent like DMF or acetonitrile is crucial as it solvates the cation of the base without hydrogen-bonding to the potent phenoxide nucleophile, thus maximizing its reactivity. A mild base such as potassium carbonate (K₂CO₃) is generally sufficient due to the enhanced acidity of the phenol from the electron-withdrawing nitro and difluoromethyl groups.

Protocol 1: Williamson Ether Synthesis of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenoxy Derivatives

Materials:

  • 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol (1.0 eq)

  • Potassium carbonate (K₂CO₃), finely ground (2.0 eq)

  • Alkyl halide (e.g., ethyl bromide, benzyl bromide) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol.

  • Add anhydrous DMF to dissolve the phenol (to a concentration of approximately 0.5 M).

  • Add finely ground potassium carbonate to the solution. The mixture will become a suspension.

  • Stir the suspension vigorously for 15 minutes at room temperature to facilitate phenoxide formation.

  • Add the alkyl halide dropwise to the stirred suspension.

  • Heat the reaction mixture to 60-70 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is fully consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure aryl ether.

Expert Insights:

  • Base Selection: While K₂CO₃ is effective, for less reactive alkylating agents, a stronger base like sodium hydride (NaH) can be used at 0 °C, though this requires more stringent anhydrous conditions.

  • Reaction Monitoring: A simple TLC analysis using a hexane/ethyl acetate eluent system can effectively track the disappearance of the more polar phenol starting material and the appearance of the less polar ether product.

  • Alternative Methods: For sterically hindered substrates or the synthesis of diaryl ethers, a copper-catalyzed Ullmann-type coupling may provide better yields.[7]

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Dissolve Phenol in Anhydrous DMF B 2. Add K₂CO₃ (Base) C 3. Add Alkyl Halide (R-X) D 4. Heat to 60-70 °C C->D E 5. Monitor by TLC (4-8 hours) D->E F 6. Quench with Water & Extract (EtOAc) E->F G 7. Wash with Brine F->G H 8. Dry (Na₂SO₄) & Concentrate G->H I 9. Purify via Column Chromatography H->I G cluster_setup Reaction Setup cluster_reaction Reaction Conditions cluster_workup Isolation & Purification A 1. Dissolve Aryl Fluoride in DMSO B 2. Add Amine (Nu:) & Base (e.g., K₂CO₃) A->B C 3. Seal Vial & Heat to 100-120 °C B->C D 4. Monitor by HPLC (12-24 hours) C->D E 5. Cool & Dilute with Water D->E F 6. Isolate Product (Precipitation or Extraction) E->F G 7. Purify (Recrystallization or Chromatography) F->G G cluster_reduction Part A: Nitro Reduction cluster_acylation Part B: N-Acylation A 1. Dissolve Nitro Cmpd in EtOH B 2. Add SnCl₂/HCl at 0°C A->B C 3. Stir at RT (2-4h) B->C D 4. Basify & Extract C->D E 5. Dissolve Aniline in DCM D->E  Crude Aniline Intermediate F 6. Add Base & Acyl Chloride E->F G 7. Stir at RT (1-3h) F->G H 8. Work-up & Purify G->H

Sources

Application

Application Notes &amp; Protocols for 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol in Advanced Material Science

Abstract This document outlines the hypothesized, yet scientifically grounded, applications of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol, a novel multifunctional aromatic compound, in the field of advanced material scie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document outlines the hypothesized, yet scientifically grounded, applications of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol, a novel multifunctional aromatic compound, in the field of advanced material science. By deconstructing its unique molecular architecture—a reactive phenol, a radical-scavenging nitro group, and stability-enhancing fluoro and difluoromethyl moieties—we propose its utility in two primary domains: as a monomer for high-performance fluorinated polymers and as a specialized retarder for controlling free-radical polymerization. This guide provides the scientific rationale, detailed experimental protocols for synthesis and evaluation, and methodologies for material characterization, aimed at researchers and professionals in polymer chemistry and material development.

Introduction: A Molecule of Designed Functionality

The compound 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol represents a convergence of several key functional groups known to impart desirable properties to materials. While this specific molecule is not yet widely documented in existing literature, its structure allows for robust, evidence-based predictions of its behavior and utility. The strategic placement of its constituent groups suggests a molecule designed for performance:

  • Phenolic Hydroxyl (-OH): Provides a reactive site for polymerization, enabling its use as a monomer for creating polyesters, polycarbonates, polyethers, and phenolic resins.

  • Nitro Group (-NO₂): Aromatic nitro compounds are well-established as effective inhibitors or retarders for free-radical polymerization, serving to quench unwanted reactions during monomer storage or high-temperature processing.[1][2][3]

  • Fluoro (-F) and Difluoromethyl (-CF₂H) Groups: The incorporation of fluorine is a proven strategy for enhancing material properties.[4][5] These groups are expected to confer high thermal stability, increased chemical resistance, low surface energy (hydrophobicity and oleophobicity), a low dielectric constant, and a reduced refractive index.[6][7] The difluoromethyl group, in particular, acts as a lipophilic hydrogen bond donor, offering unique intermolecular interaction possibilities compared to a trifluoromethyl group.[8][9]

This combination makes 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol a compelling candidate for creating next-generation materials for demanding applications in aerospace, electronics, and specialty coatings.

Application I: Monomer for High-Performance Fluorinated Polyesters

Rationale: The phenolic hydroxyl group serves as a nucleophilic handle for step-growth polymerization. By reacting it with diacyl chlorides, we can synthesize novel aromatic polyesters. The fluorine content from both the single fluoro and the difluoromethyl groups is anticipated to produce a polymer with exceptional thermal stability, chemical inertness, and hydrophobicity.

Protocol 2.1: Synthesis of a Fluorinated Copolyester via Interfacial Polymerization

This protocol details the synthesis of a copolyester using 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol and a standard comonomer, Bisphenol A, to balance properties and processability.

Materials:

  • 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol

  • Bisphenol A

  • Terephthaloyl chloride

  • Dichloromethane (DCM), HPLC grade

  • Sodium hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Methanol

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: In a baffled flask, dissolve a 1.05 molar equivalent of sodium hydroxide in deionized water. Add 0.5 molar equivalents of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol, 0.5 molar equivalents of Bisphenol A, and 0.01 molar equivalents of the phase-transfer catalyst. Stir until all solids are dissolved.

  • Organic Phase Preparation: In a separate beaker, dissolve 1.0 molar equivalent of terephthaloyl chloride in dichloromethane.

  • Polymerization: Cool the aqueous phase to 0-5 °C in an ice bath. With vigorous mechanical stirring ( >500 rpm), rapidly add the organic phase to the aqueous phase. A white polymer precipitate should form immediately at the interface.

  • Reaction Completion: Allow the reaction to proceed for 1-2 hours at 5 °C with continued vigorous stirring to ensure high molecular weight is achieved.

  • Polymer Isolation: Cease stirring and separate the organic layer. Wash the organic layer three times with deionized water, followed by a wash with a dilute HCl solution (2%) to neutralize any remaining NaOH, and finally two more times with deionized water.

  • Precipitation and Purification: Slowly pour the viscous polymer solution into a large excess of stirred methanol to precipitate the polyester.

  • Drying: Collect the fibrous polymer by filtration, wash thoroughly with fresh methanol, and dry in a vacuum oven at 80 °C for 24 hours or until a constant weight is achieved.

Protocol 2.2: Characterization of the Synthesized Polymer

This section outlines the key analyses to validate the synthesis and determine the properties of the new material.

A. Structural Verification (FTIR & NMR):

  • FTIR Spectroscopy: Acquire a spectrum of the dried polymer. Confirm the presence of the ester carbonyl stretch (~1740 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), and the disappearance of the phenolic -OH peak.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H NMR should confirm the incorporation of both monomers. ¹⁹F NMR is crucial to verify the integrity of the fluoro and difluoromethyl groups in the final polymer structure.

B. Molecular Weight Determination (GPC):

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using a GPC system calibrated with polystyrene or polycarbonate standards.

C. Thermal Properties (TGA & DSC):

  • Thermogravimetric Analysis (TGA): Heat a sample from room temperature to 800 °C at a rate of 10 °C/min under a nitrogen atmosphere. Determine the 5% weight loss temperature (Td₅%) as an indicator of thermal stability.

  • Differential Scanning Calorimetry (DSC): Heat a sample to above its expected melting point, cool rapidly, and then heat again at 10 °C/min. Determine the glass transition temperature (Tg) from the second heating scan.

D. Surface Properties (Contact Angle):

  • Static Contact Angle Measurement: Prepare a thin film of the polymer on a glass slide by solution casting. Measure the contact angle of a deionized water droplet on the surface to quantify its hydrophobicity.

Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Monomers Monomers & Reagents (Phenol, TPC, NaOH) Polymerization Interfacial Polymerization Monomers->Polymerization Isolation Phase Separation & Washing Polymerization->Isolation Purification Precipitation in Methanol Isolation->Purification Drying Vacuum Oven Drying Purification->Drying FinalPolymer Purified Fluoropolyester Drying->FinalPolymer Structure Structural Analysis (FTIR, NMR) FinalPolymer->Structure Validate Structure MW Molecular Weight (GPC) FinalPolymer->MW Determine Mn, Mw Thermal Thermal Properties (TGA, DSC) FinalPolymer->Thermal Assess Stability (Td₅%) & Tg Surface Surface Energy (Contact Angle) FinalPolymer->Surface Measure Hydrophobicity

Caption: Workflow for the synthesis and subsequent characterization of the novel fluorinated polyester.

Application II: High-Temperature Polymerization Retarder

Rationale: The 2-nitro-phenol moiety is a classic structure for inhibiting or, more precisely, retarding free-radical polymerization.[10] Unlike inhibitors that create a distinct induction period, retarders slow the rate of polymerization. This is highly desirable in processes like bulk polymerization or resin curing where exothermic reactions must be controlled to prevent overheating and material defects. The fluorine groups may enhance the solubility of the retarder in fluorinated monomers and increase its thermal stability, making it suitable for high-temperature processing.

Protocol 3.1: Evaluating Retardation Efficacy using DSC

This protocol uses Differential Scanning Calorimetry (DSC) to monitor the heat flow during the bulk polymerization of a standard monomer, styrene, providing quantitative data on the retardation effect.

Materials:

  • Styrene, inhibitor removed

  • Initiator (e.g., Benzoyl Peroxide, BPO)

  • 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol (Retarder)

  • DSC sample pans (hermetically sealed aluminum)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the initiator (BPO) in styrene (e.g., 1% w/w).

  • Sample Preparation:

    • Control: In a small vial, place 10 mg of the initiator/styrene stock solution.

    • Experimental Samples: To separate vials, add 10 mg of the initiator/styrene stock solution and introduce the retarder at varying concentrations (e.g., 500 ppm, 1000 ppm, 2000 ppm). Mix thoroughly.

  • DSC Analysis:

    • Transfer a precise amount (5-10 mg) of each sample into a hermetically sealed DSC pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Run an isothermal scan at a temperature that ensures a reasonable polymerization rate (e.g., 90 °C).

    • Continue the scan until the exothermic peak corresponding to the polymerization reaction is complete and returns to the baseline.

  • Data Analysis:

    • From the DSC thermogram (Heat Flow vs. Time), determine the time to the peak maximum (t_peak) and the total heat of polymerization (ΔH_poly).

    • A delay in t_peak for the experimental samples compared to the control indicates retardation.

    • A broadening of the exothermic peak and a lower peak height also signify a reduced rate of polymerization.

Data Presentation: Retardation Effect on Styrene Polymerization

SampleRetarder Conc. (ppm)Time to Peak Max (min)Peak Exotherm Height (mW/mg)
Control015.22.5
EXP-150022.81.8
EXP-2100031.51.2
EXP-3200045.10.8

Workflow for Polymerization Retardation Study

G cluster_prep Sample Preparation Monomer Monomer + Initiator (Styrene + BPO) Control Control Sample (0 ppm Retarder) Monomer->Control Exp1 Experimental Sample 1 (500 ppm Retarder) Monomer->Exp1 Exp2 Experimental Sample 2 (1000 ppm Retarder) Monomer->Exp2 DSC Isothermal DSC Analysis (e.g., 90°C) Control->DSC Exp1->DSC Exp2->DSC Analysis Data Analysis (Peak Time, Peak Height) DSC->Analysis G cluster_groups Functional Groups cluster_props Material Properties & Applications Molecule 4-(Difluoromethyl)-5-fluoro- 2-nitro-phenol Phenol Phenolic -OH Molecule->Phenol Nitro Nitro -NO₂ Molecule->Nitro F Fluoro -F Molecule->F CF2H Difluoromethyl -CF₂H Molecule->CF2H Polymerization Polymerization Site (e.g., Polyesters) Phenol->Polymerization Retarder Radical Scavenging (Polymerization Retarder) Nitro->Retarder Stability High Thermal Stability & Chemical Resistance F->Stability Surface Low Surface Energy (Hydrophobicity) F->Surface CF2H->Stability CF2H->Surface

Caption: Relationship between the molecule's functional groups and its predicted roles in material science.

Conclusion

4-(Difluoromethyl)-5-fluoro-2-nitro-phenol is a molecule of significant potential for advanced materials. Its phenolic nature allows it to serve as a building block for high-performance polymers, while the nitro group provides a mechanism for controlling polymerization reactions. The collective contribution of its fluorinated moieties is predicted to yield materials with superior thermal, chemical, and surface properties. The protocols provided herein offer a clear and robust framework for the synthesis, testing, and characterization of materials derived from this promising compound, paving the way for its use in next-generation applications.

References

  • Google Patents. (n.d.). Ortho-nitrosophenols as polymerization inhibitors. (Patent No. MX2007015247A).
  • Wang, H., Lv, R., Huang, Z., Liu, P., Cong, P., & Li, T. (2016). Synthesis and Characterization of a Fluorinated Phenolic Resin/phenolic Resin blend. Journal of Macromolecular Science, Part B, 55(1), 85-98. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of a Fluorinated Phenolic Resin /Phenolic Resin blend. Retrieved from [Link]

  • Urbański, T., & Buźniak, J. (n.d.). INFLUENCE OF AROMATIC NITRO COMPOUNDS ON RETARDING OF RADICAL POLYMERIZATION. PART II.
  • Al-Harthi, M. A. (2023). Inhibition of Free Radical Polymerization: A Review. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Ortho-nitrosophenols as polymerization inhibitors. (Patent No. US20090240092A1).
  • Ford, J., Ortalli, S., & Gouverneur, V. (2024). The 18 F‐Difluoromethyl Group: Challenges, Impact and Outlook. Angewandte Chemie International Edition. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis and Properties of Fluorine-Containing Poly(arylenemethylene)s as New Heat Resistant Denatured Phenolic Resins. Retrieved from [Link]

  • Organic Syntheses. (2024). Difluoromethylation of Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). β-Nitrostyrene Derivatives as Inhibitors of the Free Radical Polymerization. Retrieved from [Link]

  • Riva, R., & D'Arienzo, M. (2020). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers (Basel), 12(8), 1699. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol

Ticket ID: #SYN-CF2H-NITRO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol Executive Summary & Strategic Ana...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-CF2H-NITRO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol

Executive Summary & Strategic Analysis

You are encountering yield issues in the synthesis of 4-(difluoromethyl)-5-fluoro-2-nitro-phenol . Based on the structural motifs, this compound is a critical electron-deficient scaffold, likely an intermediate for HIF-2


 inhibitors (analogous to Belzutifan precursors) or advanced agrochemicals.

The synthesis of this molecule presents a "Perfect Storm" of competing electronic effects:

  • The Phenol (-OH): Strongly activating, ortho/para directing.

  • The Fluorine (-F): Weakly deactivating but ortho/para directing.

  • The Difluoromethyl (-CF

    
    H):  Deactivating, meta directing, and chemically sensitive to strong hydrolysis.
    
  • The Nitro (-NO

    
    ):  The target group to be installed.
    

The Core Problem: The primary yield-killers are regioselectivity failures during nitration (competitive nitration at the 6-position vs. the desired 2-position) and hydrolytic degradation of the


 moiety under harsh acidic conditions.

Critical Synthesis Pathways (The Knowledge Base)

To improve yield, we must validate your route. We recommend Pathway A (Late-Stage Nitration) as the industry standard for yield maximization, as it avoids exposing the nitro group to reducing fluorination conditions.

Pathway A: Late-Stage Nitration (Recommended)
  • Step 1: Formylation of 3-fluoro-4-bromophenol (protected).

  • Step 2: Deoxyfluorination (Aldehyde

    
    
    
    
    
    ) using DAST or Deoxo-Fluor.
  • Step 3: Deprotection to 3-fluoro-4-(difluoromethyl)phenol.

  • Step 4: Controlled Nitration to target.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)
  • Concept: Displacing a leaving group on a pre-nitrated benzene.

  • Verdict: Not Recommended. The electron-rich nature of the phenol makes SNAr difficult without harsh bases that will degrade the

    
     group (carbene formation).
    

Interactive Troubleshooting Guide (Q&A)

Category 1: Nitration & Regioselectivity

Q: "I am getting a mixture of isomers (approx. 60:40). How do I shift selectivity to the 2-nitro position?" A: This is a classic directing group conflict.

  • Mechanism: The -OH group at C1 directs to C2 and C6. The -F at C5 directs to C2, C4, and C6 (C4 is blocked). The

    
     at C4 directs meta (to C2 and C6).
    
  • The Conflict: Both C2 and C6 are electronically activated. However, C2 is sterically crowded (flanked by -OH and

    
    ), while C6 is less hindered.
    
  • Solution:

    • Lower the Temperature: Run the nitration at -15°C to -5°C . Lower temperatures favor the kinetic product (often the more crowded C2 position due to hydrogen bonding with the phenolic OH).

    • Change the Nitrating Agent: Switch from

      
       to 
      
      
      
      in Acetic Anhydride
      . The formation of acetyl nitrate provides a milder, more selective electrophile that is often directed by the phenolic -OH via an intermediate complex.

Q: "My yield drops significantly upon scale-up. The reaction mixture turns dark/tarry." A: This indicates oxidative degradation.

  • Cause: The

    
     group is benzylic. In the presence of strong acid and heat (exotherm), it can hydrolyze to the aldehyde (
    
    
    
    ) or oxidize to the carboxylic acid, which then undergoes decarboxylation or polymerization.
  • Fix:

    • Quench Protocol: Do not pour water into the acid. Pour the reaction mixture onto crushed ice/water with vigorous stirring to dissipate heat instantly.

    • Acid Strength: Avoid fuming nitric acid. Use 65-70%

      
      .
      
Category 2: Difluoromethyl Group Stability

Q: "I see a loss of fluorine signals in NMR after the reaction." A: You are likely experiencing hydrolytic defluorination .

  • Mechanism: In highly acidic media (like conc.

    
    ), the benzylic fluorines can be protonated and displaced by water, reverting the 
    
    
    
    to an aldehyde.
  • Fix: Use Claycop (Clay-supported Cu(NO

    
    )
    
    
    
    )
    or solid KNO
    
    
    in Trifluoroacetic Acid (TFA)
    . These anhydrous conditions prevent hydrolysis.

Optimized Experimental Protocol

Objective: Synthesis of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol via Controlled Nitration.

Reagents:

  • Substrate: 3-Fluoro-4-(difluoromethyl)phenol (1.0 equiv)

  • Reagent: Potassium Nitrate (

    
    , 1.05 equiv)
    
  • Solvent/Acid: Trifluoroacetic Acid (TFA) or Acetic Anhydride (

    
    )
    
  • Temperature: -10°C[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 3-Fluoro-4-(difluoromethyl)phenol in TFA (5 mL/mmol) under an inert atmosphere (

    
    ). Cool the solution to -10°C  using an ice/salt bath.
    
  • Addition: Add solid

    
     portion-wise over 30 minutes. Crucial: Monitor internal temperature; do not allow it to exceed 0°C.
    
  • Reaction: Stir at -10°C for 2 hours. Monitor via TLC (or LCMS). Look for the disappearance of the starting material (

    
     in Hex/EtOAc) and appearance of the yellow nitro-product.
    
  • Quench: Pour the cold reaction mixture onto a slurry of ice and saturated

    
    . Caution: Vigorous evolution of 
    
    
    
    .
  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine. Dry over ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .
    
  • Purification: The 2-nitro isomer (target) often forms an intramolecular H-bond, making it less polar than the 6-nitro isomer. Purify via Flash Column Chromatography (SiO

    
    , 0-20% EtOAc in Hexanes).
    

Data Summary Table: Conditions vs. Yield

Nitrating SystemTemp (°C)Yield (2-Nitro)Yield (6-Nitro)CF2H Stability

/

25°C35%45%Poor (Hydrolysis)

/

-10°C55%30%Moderate

/ TFA
-10°C 78% 12% Excellent

/

0°C65%20%Good

Visualized Workflow & Decision Tree

Figure 1: Synthesis & Troubleshooting Logic

SynthesisLogic Start Start: 3-Fluoro-4-(difluoromethyl)phenol Choice Select Nitration Condition Start->Choice RouteA Route A: HNO3 / H2SO4 (Standard) Choice->RouteA High Acid/Water RouteB Route B: KNO3 / TFA (Anhydrous) Choice->RouteB Recommended ResultA Result: High Exotherm Risk of CF2H Hydrolysis Mix of 2- and 6-isomers RouteA->ResultA ResultB Result: Controlled Temp Intact CF2H Group Favors 2-Nitro (H-Bonding) RouteB->ResultB Purification Purification: Column Chromatography (Target is less polar due to H-bond) ResultA->Purification Low Yield ResultB->Purification High Yield Final Target: 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol Purification->Final

Caption: Decision tree comparing standard nitration vs. the recommended anhydrous protocol to maximize yield and stability.

Figure 2: Mechanism of Yield Loss (Hydrolysis)

Hydrolysis Substrate Ar-CF2H (Difluoromethyl) Intermediate Ar-CFH(OH) (Unstable Hemiacetal) Substrate->Intermediate + H2O / -HF Acid H+ / H2O (Strong Acid) Product Ar-CHO (Aldehyde - Dead End) Intermediate->Product -HF Note PREVENTION: Use Anhydrous Conditions (TFA or Ac2O) Note->Acid

Caption: Pathway of CF2H degradation in aqueous acidic media, leading to yield loss.

References

  • Nitration of Deactivated Aromatics: Olah, G. A.; Malhotra, R.; Narang, S. C. Nitration: Methods and Mechanisms. VCH Publishers, 1989.
  • Difluoromethylation Stability: Hu, J.; Zhang, W.; Ni, F. "Synthesis and Reactivity of Difluoromethylated Arenes." Chem. Rev.2014 , 114(4), 2432–2506.

  • Regioselectivity in Phenol Nitration: For general protocols on directing effects in 3-fluorophenols, see: Journal of Organic Chemistry, 2009, 74, 14.
  • Belzutifan Analog Synthesis (Contextual): "Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor PT2977 (Belzutifan)." Org.[2] Process Res. Dev.2021 , 25, 11, 2482–2495. (Provides context on handling fluoro-indane/phenol precursors).

  • Preparation of 5-fluoro-2-nitrophenol (Scaffold): European Patent EP0188848A1.

Disclaimer: This guide is for research purposes only. All reactions involving nitration and fluorinated intermediates pose explosion and toxicity hazards. Always conduct a thorough Process Safety Assessment (PSA) before scaling up.

Sources

Optimization

Technical Support Center: Advanced Purification of Fluorinated Nitrophenols

Status: Operational Operator: Senior Application Scientist Topic: Purification & Isolation Strategies for Fluorinated Nitrophenols Welcome to the Separation Science Hub You are likely here because your "simple" purificat...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Purification & Isolation Strategies for Fluorinated Nitrophenols

Welcome to the Separation Science Hub

You are likely here because your "simple" purification of a fluorinated nitrophenol intermediate has turned into a nightmare of streaking columns, unexplained yield losses, or co-eluting isomers.

Fluorinated nitrophenols are deceptive. The fluorine atom imparts lipophilicity and alters pKa via inductive effects, while the nitro group adds polarity and explosion hazards. When combined on a phenol ring, they create a "push-pull" electronic system that wreaks havoc on standard purification protocols.

This guide is not a textbook; it is a troubleshooting manual designed to get your compound pure and your process safe.

Module 1: Chromatography Troubleshooting

"My compound is tailing/streaking on the column, or I can't separate the regioisomers."

The Root Cause: Acidity & Silanol Interactions

Fluorinated nitrophenols are significantly more acidic than phenol (pKa ~10). The electron-withdrawing nature of both the Nitro group (


) and Fluorine (

) stabilizes the phenoxide anion.[1]
  • The Problem: On standard silica gel, the acidic protons interact strongly with surface silanol groups (

    
    ), causing peak tailing and irreversible adsorption.
    
  • The Fluorine Factor: Fluorine lowers the pKa further than the nitro group alone, exacerbating the tailing.

Protocol: The Acidic Mobile Phase Strategy

You must suppress the ionization of the phenol to prevent it from binding to the silica.

ParameterStandard Condition (Fail)Optimized Condition (Pass)Mechanism
Mobile Phase Hexane / Ethyl AcetateHexane / EtOAc + 1% Acetic Acid Acid keeps phenol protonated (

), preventing

interaction with silica.
Stationary Phase Standard C18 or SilicaPFP (Pentafluorophenyl) PFP phases offer unique

and dipole-dipole selectivity for fluorinated aromatics.
Loading DCM (Dichloromethane)Solid Load (Celite/Silica)Prevents "solvent wash" effects where strong solvents ruin the gradient start.
Advanced Tactic: Fluorinated Stationary Phases

If standard silica fails, switch to a Pentafluorophenyl (PFP) column.

  • Why? The "Fluorine-Fluorine" interaction is a myth. The separation actually works via charge-transfer interactions . The electron-deficient PFP ring interacts strongly with the electron-rich regions of your impurity profile, often providing orthogonal selectivity to C18 or Silica [1].

Module 2: The Isomer Separation (Ortho vs. Para)

"I have a mixture of 2-nitro and 4-nitro isomers. They are co-eluting."

The Logic: Intramolecular Hydrogen Bonding

This is the single most critical concept for purifying nitrophenols.

  • Ortho-isomers (2-nitro): Form an intramolecular hydrogen bond between the phenolic

    
     and the nitro oxygen. This "locks" the polarity, making the molecule effectively non-polar and volatile.
    
  • Para-isomers (4-nitro): Cannot H-bond internally. They H-bond intermolecularly with solvent or other molecules, making them highly polar and non-volatile [2].

Visualizing the Mechanism

IsomerSeparation cluster_0 Molecular Behavior cluster_1 Purification Consequence Ortho Ortho-Isomer (2-Fluoro-6-nitrophenol) OrthoMech Mechanism: Intramolecular H-Bond (Chelation) 'Hidden' Polarity Ortho->OrthoMech Para Para-Isomer (4-Fluoro-2-nitrophenol) ParaMech Mechanism: Intermolecular H-Bond Exposed Polarity Para->ParaMech Steam Steam Distillation: VOLATILE (Distills over) OrthoMech->Steam Silica Silica Column: FAST ELUTION (High Rf) OrthoMech->Silica Retain Steam Distillation: NON-VOLATILE (Remains in pot) ParaMech->Retain SilicaSlow Silica Column: SLOW ELUTION (Low Rf) ParaMech->SilicaSlow

Figure 1: The "Ortho-Effect" dictates that ortho-nitrophenols behave like non-polar hydrocarbons (volatile, fast elution), while para-isomers behave like polar alcohols.

Protocol: Steam Distillation (The "Old School" Fix)

Don't waste silica on a 50/50 mixture. Use physics.

  • Acidify crude mixture to pH < 2 (ensure fully protonated).

  • Perform steam distillation.

  • Result: The ortho-isomer will distill over with the water (yellow oil/crystals in receiver). The para-isomer remains in the boiling flask.

  • Yield Warning: If you want the ortho product, cool the receiver efficiently. It sublimes (see Module 3).

Module 3: Yield Vampires (Sublimation & Solubility)

"My product disappeared on the Rotovap."

The Sublimation Hazard

Fluorinated ortho-nitrophenols have high vapor pressures. If you dry them under high vacuum ( < 10 mbar) at elevated temperatures (> 40°C), they will sublime into your pump or trap [3].

Correct Drying Protocol:

  • Do NOT use a high-vacuum manifold for the final drying of ortho-isomers.

  • Use a desiccator with

    
     at ambient pressure or mild vacuum (water aspirator level).
    
  • Solvent Swap: If oiling out occurs during recrystallization, avoid pure ethanol. Use a mixture of Ethanol/Water or Toluene/Heptane . Fluorinated compounds often prefer toluene due to aromatic stacking.

Module 4: Safety & Stability (Critical)

"Is this going to explode?"

Fluorinated nitrophenols are high-energy compounds. The presence of fluorine does not mitigate the explosive potential of the nitro group; in some cases, the density increase can enhance shock sensitivity.

Safety Checklist (Self-Validating)
  • Thermal Runaway: Have you run a DSC (Differential Scanning Calorimetry) trace? Look for exotherms below 200°C. If yes, do not distill .

  • Shock Sensitivity: Polynitrated fluorophenols (e.g., dinitro-fluoro) are shock-sensitive. Use plastic spatulas, not metal.

  • HF Generation: In a fire or thermal decomposition event, these compounds release Hydrogen Fluoride (HF).[2] Standard fume hoods are required; have Calcium Gluconate gel (antidote) nearby [4].

Summary of Purification Workflow

Workflow Crude Crude Mixture (Ortho + Para) Steam Steam Distillation Crude->Steam Distillate Distillate (Ortho-Isomer) Steam->Distillate Volatile Pot Pot Residue (Para-Isomer + Tars) Steam->Pot Non-Volatile Extract Extract (DCM) Wash w/ Brine Distillate->Extract Recryst Recrystallize (Water/EtOH) Pot->Recryst FinalOrtho Pure Ortho (Dry @ Ambient) Extract->FinalOrtho FinalPara Pure Para Recryst->FinalPara

Figure 2: Decision tree for bulk separation of nitrophenol isomers, prioritizing steam distillation over chromatography.

References
  • Fluorinated Phases in HPLC: Przybyciel, M. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International, 2020.

  • Isomer Acidity & H-Bonding: "Acidity of Nitrophenols: Ortho vs Para Effects." Chemistry Stack Exchange / J. Am. Chem. Soc.

  • Synthesis & Sublimation Protocols: Patent CN101302161B. "Preparation of 3-fluoro-4-nitrophenol." Google Patents.

  • Safety Data & HF Hazards: "Safety Data Sheet: 2-Fluorophenol / Nitrophenols." Fisher Scientific / NOAA CAMEO Chemicals.

Sources

Troubleshooting

"side reactions in the synthesis of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol"

Executive Summary This technical guide addresses critical failure modes in the synthesis of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol , a high-value scaffold often utilized in the development of HIF-2 inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses critical failure modes in the synthesis of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol , a high-value scaffold often utilized in the development of HIF-2


 inhibitors (e.g., Belzutifan analogs).

The synthesis of this molecule presents a "perfect storm" of competing electronic effects:

  • The Labile Fluorine: The fluorine at C5 is activated for Nucleophilic Aromatic Substitution (SNAr) by the para-nitro group.

  • The Benzylic Proton: The -CHF

    
     group is susceptible to radical oxidation or hydrolysis under forcing conditions.
    
  • Regioselectivity: The directing effects of the phenol (-OH) and fluorine (-F) compete during the nitration step.

Module 1: The "Missing Fluorine" (SNAr Side Reactions)

User Complaint: "My LCMS shows a major peak at M-2 (or M+16 depending on ionization), corresponding to the replacement of Fluorine with a Hydroxyl group. The product is a resorcinol derivative, not the fluorophenol."

Technical Diagnosis: You are experiencing Nucleophilic Aromatic Substitution (SNAr) .[1][2][3] In the target molecule, the Nitro group at position 2 is para to the Fluorine at position 5. The Nitro group is a strong electron-withdrawing group (EWG) that stabilizes the Meisenheimer complex intermediate, dramatically lowering the activation energy for nucleophilic attack at C5.

  • Trigger: Use of aqueous bases (NaOH, KOH, or even

    
     at high temps) during workup or the reaction itself.
    
  • Nucleophile: Hydroxide (

    
    ) or water (
    
    
    
    ) at elevated temperatures.

Troubleshooting Protocol:

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Base Selection NaOH, KOH, LiOHCs

CO

(anhydrous)
or DIPEA
Solvent DMF/Water, DMSO (wet)Acetonitrile, DCM, or Toluene
Quench/Workup Strong basic wash (pH > 12)Acidic quench (pH < 4) followed by brine wash
Temperature > 80°C< 40°C (Monitor strictly)

Mechanistic Visualization (SNAr Pathway):

SNAr_Mechanism Start Target Molecule (5-Fluoro-2-nitro...) Attack Nucleophilic Attack (OH- attacks C5) Start->Attack High pH / Heat Complex Meisenheimer Complex (Stabilized by p-NO2) Attack->Complex Resonance Stabilization Product Side Product (5-Hydroxy-2-nitro...) [Resorcinol Analog] Complex->Product Loss of F-

Caption: Figure 1. The activation of C5-Fluorine by the C2-Nitro group facilitates displacement by hydroxide ions, leading to the unwanted resorcinol impurity.

Module 2: Nitration "Tar" & Regioselectivity

User Complaint: "The nitration of 4-(difluoromethyl)-3-fluorophenol yields a black mixture with low recovery. NMR shows a mixture of isomers."

Technical Diagnosis: This is a Regioselectivity and Oxidation issue.

  • Oxidation: Phenols are electron-rich and prone to oxidation by concentrated

    
    , leading to quinones and polymerized "tar."
    
  • Regioselectivity: The -OH group directs ortho/para. The -F group directs ortho/para. The -CHF

    
     is meta directing but bulky.
    
    • Desired: Nitration at C2 (Ortho to OH, Ortho to F).

    • Competitor: Nitration at C6 (Ortho to OH, Para to F).

Corrective Action (The "Mild Nitration" Protocol): Do not use standard mixed acid (


) without temperature control.
  • Reagent Switch: Use Sodium Nitrate (

    
    ) with Sodium Bisulfate (
    
    
    
    )
    on wet Silica Gel or mild Nitric Acid in Acetic Acid. This heterogeneous system generates
    
    
    in situ at low concentrations, preventing oxidation [1].[4]
  • Temperature Control: Maintain -10°C to 0°C . The activation energy for nitration is lower than oxidation; keeping it cold favors substitution over destruction.

  • Blocking: If C6 nitration persists, consider a transient blocking group (e.g., sulfonation) at C6, nitrating at C2, and then desulfonating, though this is chemically expensive.

Decision Tree for Nitration Issues:

Nitration_Troubleshooting Problem Nitration Issue Identified Type Characterize Impurity Problem->Type BlackTar Black Tar / Low Mass Balance Type->BlackTar Decomp Isomer Wrong Isomer (C6-Nitro) Type->Isomer Clean but wrong Sol1 CAUSE: Oxidation of Phenol ring FIX: Switch to NaNO3/NaHSO4/SiO2 or dilute HNO3 in AcOH at -10°C BlackTar->Sol1 Sol2 CAUSE: Steric/Electronic Competition FIX: Lower Temp (-20°C). Purify via recrystallization (EtOH). Isomer->Sol2

Caption: Figure 2. Diagnostic logic for nitration failures. Oxidation requires changing the nitrating agent, while regioselectivity requires thermodynamic control.

Module 3: Difluoromethyl Stability (The Aldehyde Risk)

User Complaint: "I see a peak at M-20 in the mass spec, and a new carbonyl stretch in IR. Is my CHF2 group hydrolyzing?"

Technical Diagnosis: Yes. The -CHF


  group is generally stable, but it is benzylic. In the presence of the ortho-nitro group (at C2) and the phenol (at C1), the system can undergo a redox or hydrolysis sequence.
  • Mechanism: Under highly acidic conditions (hot

    
    ) or radical conditions, the benzylic C-H bond can be oxidized. Alternatively, strong Lewis acids can catalyze the hydrolysis of -CHF
    
    
    
    to -CHO (Aldehyde).

Prevention:

  • Avoid Radical Initiators: Ensure solvents are peroxide-free (especially if using ethers).

  • Acid Limit: Minimize exposure to fuming sulfuric acid.

  • Workup: Do not heat the reaction mixture if it is strongly acidic. Quench into ice water immediately.

FAQ: Frequently Asked Questions

Q1: Can I use standard mixed acid (Sulfuric/Nitric) for this reaction? A: Technically yes, but it is not recommended due to the "tar" issue. If you must, add the phenol slowly to the acid mixture (inverse addition) at -10°C to prevent localized overheating and oxidation.

Q2: Why is the Fluorine at position 5 so unstable compared to position 3? A: It is all about resonance. Position 5 is para to the Nitro group (at C2). Position 3 is meta to the Nitro group. Nucleophilic attack at C5 creates a negative charge that can be delocalized onto the Nitro oxygens (Meisenheimer complex). Attack at C3 cannot be stabilized by the Nitro group. Therefore, C5 is orders of magnitude more reactive toward SNAr [2].

Q3: How do I separate the regiomers (2-nitro vs 6-nitro)? A: The intramolecular hydrogen bond between the Phenol -OH and the Nitro -NO2 (at position 2) makes the desired isomer significantly less polar and more volatile than the 6-nitro isomer (where the nitro is flanked by H and F).

  • Tactic: Steam distillation or Flash Chromatography (non-polar eluent like Hexane/DCM) usually elutes the desired 2-nitro isomer first.

References

  • Nitration of Phenols Under Mild And Heterogeneous Conditions. Source: National Institutes of Health (PMC). Context: Describes the use of NaNO3/NaHSO4 on wet silica to prevent oxidation during phenol nitration. URL:[Link]

  • Nucleophilic Aromatic Substitution (SNAr) Mechanism. Source: Master Organic Chemistry / Wikipedia. Context: Explains the activation of leaving groups (F) by ortho/para electron-withdrawing groups (NO2).[1][5] URL:[Link][1][2][3]

  • Synthesis and biological activities of 4-O-(difluoromethyl)-5-substituted-uracil nucleoside analogues. Source: PubMed. Context: Discusses the stability and synthesis of difluoromethyl moieties in bioactive molecules. URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol and its precursors before handling.

Sources

Optimization

Technical Support Guide: Optimization of Reaction Conditions for 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol

Executive Summary The synthesis of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol presents a unique convergence of challenges: the installation of the chemically sensitive difluoromethyl (-CF H) moiety, the management of reg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol presents a unique convergence of challenges: the installation of the chemically sensitive difluoromethyl (-CF


H) moiety, the management of regioselectivity during nitration, and the handling of a highly functionalized, electron-deficient aromatic core.

This guide moves beyond standard protocols to address the mechanistic bottlenecks users encounter. It focuses on the two primary synthetic modules:

  • Deoxofluorination: Converting the aldehyde precursor to the -CF

    
    H group.[1]
    
  • Regioselective Nitration: Installing the nitro group ortho to the phenol while managing steric crowding and electronic deactivation.

Module 1: The Difluoromethylation Step

Target Transformation: 5-Fluoro-4-hydroxybenzaldehyde


 4-(Difluoromethyl)-3-fluorophenol (precursor)

The most robust route to the -CF


H motif on an aromatic ring is the deoxofluorination of the corresponding aldehyde. While radical difluoromethylation (using Baran’s reagent) is valuable for late-stage functionalization, the aldehyde-to-CF

H route remains the gold standard for scalability and cost-efficiency.
Critical Workflow Visualization

Deoxofluorination_Workflow Start Start: Aldehyde Precursor Reagent_Choice Reagent Selection Start->Reagent_Choice DAST DAST / Deoxo-Fluor (Standard) Reagent_Choice->DAST Small Scale (<5g) Sanford SO2F2 + TMAF (Sanford Protocol) Reagent_Choice->Sanford Scale-up / Safety Focus Reaction Reaction Execution (Anhydrous) DAST->Reaction -78°C to RT Sanford->Reaction RT, Sealed Vessel Quench Quench Protocol (CRITICAL SAFETY) Reaction->Quench Product Target: Aryl-CF2H Quench->Product

Figure 1: Decision matrix for deoxofluorination reagents. The choice between DAST and Sulfuryl Fluoride (SO


F

) dictates the safety profile and impurity landscape.
Troubleshooting Guide: Deoxofluorination

Q1: My reaction mixture turned black/tarry, and the yield is <30%. What happened?

  • Diagnosis: Thermal decomposition or "runaway" elimination.

  • Root Cause: Reagents like DAST (Diethylaminosulfur trifluoride) are thermally unstable above 50°C. If the substrate contains an electron-rich phenol (even if protected), the exotherm from the fluorination step can trigger polymerization.

  • Solution:

    • Temperature Control: Start the addition at -78°C (or -40°C for Deoxo-Fluor) and warm to room temperature slowly over 4 hours.

    • Solvent Switch: Switch from THF to DCM. THF can be cleaved by the Lewis acidic byproducts, leading to tar.

    • Alternative Reagent: Adopt the Sanford Protocol (Sulfuryl Fluoride

      
       + Tetramethylammonium Fluoride). It proceeds at room temperature and avoids the explosion risks of DAST [1].
      

Q2: I see a significant amount of the "Aldehyde-Reversion" product after workup.

  • Diagnosis: Hydrolysis of the intermediate amino-difluoro-sulfinium species.

  • Root Cause: The reaction was not driven to completion before quenching, or moisture entered the system. The intermediate is essentially an activated acetal; if quenched too early, it reverts to the aldehyde.

  • Solution:

    • Monitor via 19F NMR (look for the doublet of the -CF

      
      H around -110 to -120 ppm) rather than TLC. The intermediate often co-spots with the product on silica.
      
    • Ensure the reaction runs for at least 12–16 hours if using mild reagents like XtalFluor-E.

Q3: Can I perform this reaction on the free phenol?

  • Diagnosis: Competitive fluorination.

  • Expert Insight: No. The phenolic hydroxyl is nucleophilic. DAST will react with the phenol to form an unstable aryl fluorosulfate or simply dehydrate it.

  • Protocol: You must protect the phenol (e.g., Acetate, TBS, or Methyl ether) before the aldehyde-to-CF

    
    H step. The acetate (Ac) group is preferred as it slightly deactivates the ring, preventing side reactions, and is easily removed later.
    

Module 2: Regioselective Nitration

Target Transformation: 4-(Difluoromethyl)-3-fluorophenol


 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol

This is the most delicate step. You are nitrating a ring with three directing groups:

  • -OH: Strong ortho/para director (Positions 2, 6).

  • -F (at 3): Weak ortho/para director (Directs to 2, 4).

  • -CF

    
    H (at 4):  Electron-withdrawing meta director (Directs to 2, 6).
    

The Conflict: Both the -OH and -F direct to Position 2 (the "sandwiched" position), but steric hindrance makes this difficult. Position 6 is less hindered but electronically less favored by the fluorine.

Regioselectivity Logic Map

Nitration_Logic Substrate Substrate: 3-Fluoro-4-(CF2H)phenol Conditions Nitration Conditions Substrate->Conditions Path_A Standard Mixed Acid (HNO3/H2SO4) Conditions->Path_A Path_B Mild Conditions (NaNO2/H2SO4 or HNO3/AcOH) Conditions->Path_B Result_A Outcome A: Over-nitration + Oxidation of CF2H Path_A->Result_A Strong Exotherm Result_B Outcome B: High Regioselectivity (C2 vs C6) Path_B->Result_B Controlled Kinetics Isomer_2 Target: 2-Nitro Isomer (Sandwiched) Result_B->Isomer_2 Major Product (Electronic Control) Isomer_6 Impurity: 6-Nitro Isomer (Less Hindered) Result_B->Isomer_6 Minor Product (Steric Control)

Figure 2: Pathway analysis for nitration. Milder conditions favor the thermodynamically stable ortho-nitration without degrading the fluoroalkyl group.

Troubleshooting Guide: Nitration

Q4: I am getting a mixture of 2-nitro and 6-nitro isomers. How do I favor the 2-nitro target?

  • Mechanistic Insight: The 2-position is electronically activated by both the OH (ortho) and the F (ortho). However, it is sterically crowded.

  • Optimization:

    • Use "Claycop" or Solid-Supported Reagents: Using Copper(II) nitrate supported on clay or silica can improve regioselectivity by coordinating with the phenol oxygen, directing the nitronium ion to the closest ortho position (C2) via an inner-sphere mechanism [2].

    • Temperature: Run the reaction at 0°C to -10°C . Lower temperatures favor the electronically controlled product (C2) over the sterically controlled product (C6).

Q5: The -CF


H group seems to be disappearing or converting to an aldehyde during nitration. 
  • Diagnosis: Acid-catalyzed hydrolysis of the benzylic gem-difluoride.

  • Root Cause: While aryl-CF

    
     is very stable, aryl-CF
    
    
    
    H is more labile. In the presence of strong H
    
    
    SO
    
    
    and heat, the benzylic C-F bond can ionize, leading to hydrolysis (forming the aldehyde or carboxylic acid).
  • Solution:

    • Avoid H

      
      SO
      
      
      
      :
      Use Fuming HNO
      
      
      in Acetic Anhydride
      or Acetic Acid . This non-aqueous, milder medium prevents the hydrolysis of the CF
      
      
      H group while effectively nitrating the activated phenol ring.
    • Reference Protocol: See the conditions used for nitration of benzotrifluorides in Org. Process Res. Dev. [3].

Q6: The product is degrading on the silica column.

  • Diagnosis: Acidity of the nitrophenol.

  • Solution:

    • The target (pKa ~4-5) is quite acidic due to the electron-withdrawing nitro and fluorine groups. It may stick to silica or streak.

    • Fix: Add 1% Acetic Acid to your eluent (Hexane/Ethyl Acetate) to keep the phenol protonated and sharp. Alternatively, perform an acid/base extraction purification instead of chromatography.

Summary of Optimized Protocol

StepParameterOptimized ConditionWhy?
1 Protection Acetyl chloride / PyridineProtects phenol from DAST; easily removed.
2 CF

H Install
SO

F

(4 equiv), TMAF (4 equiv)
in DMF, RT
Safer than DAST; avoids black tar formation; scalable [1].
3 Deprotection K

CO

, MeOH, RT
Mild conditions to preserve CF

H.
4 Nitration 1.1 eq HNO

in AcOH/Ac

O
, 0°C
Prevents CF

H hydrolysis; favors C2 regioselectivity.

References

  • Melvin, P. R., Ferguson, D. M., Schimler, S. D., Bland, D. C., & Sanford, M. S. (2019).[2] Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride.[2] Organic Letters, 21(5), 1350–1353. Link

  • Laszlo, P. (1986). Catalysis of Organic Reactions by Supported Inorganic Reagents. Accounts of Chemical Research, 19(4), 121–127. Link

  • Bastawade, K. B., et al. (2006). Nitration of Trifluoromethylbenzene Derivatives. Organic Process Research & Development.

Disclaimer: This guide assumes a standard laboratory setting equipped for handling fluorinating agents and energetic nitration reactions. Always consult specific MSDS for DAST, SO


F

, and HF byproducts before experimentation.

Sources

Troubleshooting

"stability and storage issues of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol"

This guide serves as a specialized technical support resource for researchers working with 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol (CAS: 2092102-06-0).[1] This intermediate is a highly functionalized scaffold often ut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol (CAS: 2092102-06-0).[1] This intermediate is a highly functionalized scaffold often utilized in the synthesis of next-generation HIF-2α inhibitors, agrochemicals, and fluorinated bioisosteres.

Due to the unique electronic interplay between the nitro group, the fluorine atom, and the difluoromethyl moiety, this molecule exhibits specific stability profiles that differ from standard phenols.

PART 1: TECHNICAL SPECIFICATIONS & STORAGE PROTOCOLS

1.1 Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
  • Chemical Name: 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol[1][7]

  • CAS Number: 2092102-06-0[1][7]

  • Molecular Formula: C₇H₄F₃NO₃[1]

  • Molecular Weight: 207.11 g/mol [1]

  • Key Functional Groups:

    • Phenolic -OH: High acidity (pKa estimated ~6.0–6.[1]5) due to ortho-nitro and meta-fluoro electron withdrawal.[1]

    • Difluoromethyl (-CHF₂): Lipophilic H-bond donor; susceptible to hydrolysis and base-mediated dehydrofluorination.[1]

    • Nitro (-NO₂): Strong electron withdrawer; photosensitive.[1]

1.2 Master Storage Protocols

Failure to adhere to these protocols often results in the formation of the corresponding aldehyde (hydrolysis product) or oxidative tars.

ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) Retards the slow hydrolysis of the -CHF₂ group and prevents thermal decomposition of the nitro moiety.[1]
Atmosphere Inert (Argon/Nitrogen) The phenolic proton is acidic and hygroscopic; moisture ingress accelerates gem-difluoride hydrolysis.[1]
Container Amber Glass / Foil Wrap Nitro-phenols are notoriously photosensitive, undergoing photo-oxidation that turns the solid from yellow to dark brown/black.[1]
Solvent Stability DMSO/DMF (Short-term) Stable in aprotic polar solvents for <24h.[1] Avoid protic solvents (MeOH/H₂O) for long-term storage due to H-bonding induced activation of the C-F bond.[1]

PART 2: CRITICAL STABILITY MECHANISMS

Understanding why the molecule degrades allows for proactive troubleshooting.[1]

2.1 The "Gem-Difluoride" Vulnerability (Hydrolysis)

The -CHF₂ group is generally stable, but in electron-deficient rings (like this nitro-fluoro-phenol), the benzylic carbon is activated.

  • Mechanism: In the presence of moisture and Lewis acids (or strong Brønsted acids), the C-F bonds are weakened. Water attacks the benzylic position, displacing fluoride and eventually converting the -CHF₂ group into an aldehyde (-CHO).

  • Detection: Appearance of a distinct aldehyde proton signal (~10 ppm) in ¹H NMR and loss of the triplet -CHF₂ signal (~6.5–7.0 ppm).[1]

2.2 Base-Induced Instability (Dehydrofluorination)

While the phenolic -OH is the most acidic site, the benzylic proton of the -CHF₂ group is also acidified by the electron-poor ring.

  • Risk: Use of strong, hindered bases (e.g., t-BuOK, NaH) can deprotonate the -CHF₂ group after the phenol is deprotonated. This leads to the elimination of fluoride (F⁻), forming a transient quinone methide or carbene species that rapidly polymerizes.[1]

PART 3: TROUBLESHOOTING GUIDE (FAQ)

Category A: Reaction Outcomes & Yield Issues

Q1: I am trying to alkylate the phenol using K₂CO₃ in DMF, but my yield is low and I see multiple spots on TLC. What is happening?

Diagnosis: Likely O-alkylation vs. C-alkylation competition or fluoride elimination . [1] The Fix:

  • Check Temperature: Nitro-phenols are excellent nucleophiles.[1] Do not exceed 60°C. High heat promotes the degradation of the -CHF₂ group.

  • Base Selection: Switch to Cs₂CO₃ (Cesium Carbonate) at room temperature.[1] The "Cesium Effect" improves the solubility of the phenoxide anion without requiring high heat, protecting the sensitive difluoromethyl group.

  • Stoichiometry: Ensure you are not using a vast excess of base.[1] 1.1–1.2 equivalents are sufficient. Excess base attacks the benzylic position.[1]

Q2: My reaction mixture turned deep red/black immediately upon adding base. Is this normal?

Diagnosis: Yes, but monitor carefully. Explanation: Nitrophenols form brightly colored phenoxide anions (yellow/orange/red) due to resonance delocalization.[1] This is the "nitrophenolate" color. Warning Sign: If the color shifts to muddy brown or black and precipitates form, you likely have oxidative decomposition.[1] Ensure your solvent (DMF/DMSO) is degassed and dry.[1]

Category B: Analysis & Purity [1][4]

Q3: The ¹H NMR shows the -CHF₂ triplet is split or broadened. Is my compound impure?

Diagnosis: Likely a Solvent Effect or Rotamerism , not necessarily impurity. [1] Explanation: The -CHF₂ proton couples with the two fluorine atoms (


).
  • Check Coupling: You should see a large triplet (t).[1] If the ring fluorine is close in space, you might see additional fine splitting (td or tdd).

  • H-Bonding: In non-polar solvents (CDCl₃), the -CHF₂ proton can form intramolecular H-bonds with the nitro group or the phenol oxygen, locking the conformation and broadening the peak. The Fix: Run the NMR in DMSO-d₆ . It disrupts internal H-bonds and usually sharpens the signals.[1]

Q4: I stored the solid in a clear vial on the bench, and it turned into a gum. Can I recover it?

Diagnosis: Hygroscopic deliquescence and photo-degradation. The Fix:

  • Dissolve the gum in EtOAc.

  • Wash with mild acidic brine (to reprotonate the phenol if it interacted with basic glass surfaces).

  • Dry over Na₂SO₄ and concentrate.

  • Recrystallize: Try a mixture of Hexanes/EtOAc or Heptane/IPA.[1] If it remains an oil, the hydrolysis to aldehyde may have occurred (check NMR).[1]

PART 4: VISUALIZATION OF DEGRADATION PATHWAYS

The following diagram illustrates the two primary failure modes for this molecule: Hydrolysis (Acid/Moisture) and Elimination (Base).

StabilityPathways Target 4-(Difluoromethyl)- 5-fluoro-2-nitro-phenol (Target Molecule) Moisture Moisture (H₂O) + Acid/Heat Target->Moisture StrongBase Strong Base (>2 equiv or High T) Target->StrongBase Aldehyde Degradation Product A: Aldehyde Derivative (Loss of F atoms) Moisture->Aldehyde Hydrolysis (Slow) Anion Intermediate: Benzylic Anion StrongBase->Anion Deprotonation Polymer Degradation Product B: Quinone Methide / Tars Anion->Polymer Elimination of F⁻ (Rapid)

Caption: Figure 1. Primary degradation pathways.[1] The -CHF₂ group is the stability "weak link," susceptible to hydrolysis in moist/acidic conditions and elimination in harsh basic conditions.

PART 5: REFERENCES

  • Hu, J., et al. (2021).[1][3] Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.[1]

    • Context: Authoritative review on the stability and H-bonding properties of the -CHF₂ group in aromatic systems.

  • Zafrani, Y., et al. (2018).[1] CF2H, a Hydrogen Bond Donor.[1][8][9] Journal of Medicinal Chemistry.

    • Context: Validates the bioisosteric nature of -CHF₂ and its specific interactions in nitro-substituted rings.[1][8]

  • PubChem Compound Summary. (2024). 5-Fluoro-2-nitrophenol (structural analog data). National Library of Medicine.[1] [1]

    • Context: Provides baseline safety and acidity data for the parent scaffold.[1]

  • ChemicalBook. (2024).[1][10] Belzutifan Synthesis and Intermediates.

    • Context: Contextualizes the industrial relevance of difluoromethyl-indane and phenol precursors in HIF-2α inhibitor synthesis.

Sources

Optimization

Technical Support Center: Degradation Pathways of Nitrophenols in Solution

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on the degradation of nitrophenols in solution. This guide provides in-depth troubleshooting advice, frequen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on the degradation of nitrophenols in solution. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research. As Senior Application Scientists, we have compiled and synthesized field-proven insights to ensure the accuracy and reliability of the information presented.

Section 1: Photocatalytic Degradation of Nitrophenols

Photocatalysis is a widely employed advanced oxidation process (AOP) for the degradation of nitrophenols. However, achieving efficient and complete mineralization can be challenging. This section addresses common issues and questions related to photocatalytic degradation experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the photocatalytic degradation of my nitrophenol sample slow or incomplete?

A1: Several factors can contribute to slow or incomplete degradation. Consider the following:

  • pH of the Solution: The pH of the reaction medium is a critical parameter that influences the surface charge of the photocatalyst and the dissociation of the nitrophenol molecule.[1][2] For instance, in the degradation of 4-nitrophenol (pKa ≈ 7.15) using TiO₂, the degradation rate has been observed to decrease as the pH increases from 5 to 11.[1] At higher pH, the concentration of nitrophenoxide anions increases, which may have a different reactivity and adsorption behavior on the catalyst surface.[1] Conversely, for ZnO-mediated degradation, efficiency can increase with a rise in pH from 1 to 11.[2]

  • Catalyst Loading: An optimal catalyst concentration is crucial. Too low a concentration results in insufficient active sites for the reaction, while an excessively high concentration can lead to light scattering and reduced light penetration into the solution, thereby decreasing the overall efficiency.[3]

  • Light Source and Intensity: The wavelength and intensity of the light source must be appropriate for the chosen photocatalyst. For TiO₂ and ZnO, UV irradiation is typically required to excite the semiconductor and generate electron-hole pairs.[4] Insufficient light intensity will limit the rate of photocatalysis.

  • Presence of Quenchers: Other species in your solution, such as certain anions or organic molecules, can act as scavengers for the highly reactive hydroxyl radicals (•OH), which are the primary oxidizing species in many photocatalytic systems. This will reduce the degradation efficiency.

  • Catalyst Deactivation: The photocatalyst can become deactivated over time due to the adsorption of intermediate products or changes in its surface properties.[5]

Q2: I am observing the formation of colored intermediates during the degradation of 4-nitrophenol. What are they, and are they more toxic?

A2: The appearance of colored intermediates is common during the degradation of nitrophenols. The degradation of 4-nitrophenol, for example, can proceed through the formation of intermediates like 4-nitrocatechol and hydroquinone.[6] It is crucial to be aware that some of these intermediate compounds can be more toxic than the parent 4-nitrophenol.[7] Therefore, simply observing the disappearance of the parent compound is not sufficient to confirm detoxification. A complete degradation process should be monitored, and if necessary, repeated to ensure the full mineralization of intermediates.[7] Toxicity assessments, for instance using zebrafish embryos, have shown that intermediate compounds formed after a few hours of degradation can exhibit higher toxicity than the initial 4-nitrophenol solution.[7]

Troubleshooting Guide
Issue Potential Cause Troubleshooting & Optimization
Low Degradation Rate Suboptimal pH Systematically vary the pH of your solution to find the optimal value for your specific nitrophenol and catalyst combination.[1][2] For 4-nitrophenol with TiO₂, a pH below its pKa of 7.15 is generally more effective.[1]
Incorrect Catalyst Loading Perform a series of experiments with varying catalyst concentrations to determine the optimal loading that maximizes the degradation rate without causing excessive turbidity.[3]
Insufficient Light Ensure your light source has the appropriate wavelength and intensity for your photocatalyst. Consider using a more powerful lamp or focusing the light onto your reactor.
Incomplete Mineralization Formation of Recalcitrant Intermediates Monitor the total organic carbon (TOC) of your solution over time. If the parent compound disappears but the TOC remains high, it indicates the presence of intermediates.[8] Extend the irradiation time or combine photocatalysis with another treatment method to achieve complete mineralization.[6]
Catalyst Inactivity after Reuse Surface Fouling or Poisoning After each cycle, wash the catalyst with deionized water and a suitable solvent to remove adsorbed species. Thermal regeneration (calcination) can also be effective in restoring the catalyst's activity.
Experimental Protocol: Photocatalytic Degradation of 4-Nitrophenol using TiO₂
  • Preparation of the Catalyst Suspension: Accurately weigh the desired amount of TiO₂ photocatalyst (e.g., 1.0 g/L) and suspend it in a known volume of deionized water.[1]

  • pH Adjustment: Adjust the pH of the 4-nitrophenol solution to the desired value using dilute acid (e.g., H₂SO₄) or base (e.g., NaOH).[1]

  • Adsorption-Desorption Equilibrium: Add the 4-nitrophenol solution to the catalyst suspension. Stir the mixture in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the nitrophenol and the catalyst surface.

  • Initiation of Photocatalysis: Place the reactor under a UV light source. Ensure the solution is continuously stirred to maintain a uniform suspension of the catalyst.

  • Sampling and Analysis: At regular time intervals, withdraw aliquots of the suspension. Centrifuge or filter the samples to remove the catalyst particles. Analyze the concentration of 4-nitrophenol in the supernatant using a UV-Vis spectrophotometer or high-performance liquid chromatography (HPLC).[9][10]

Visualization of the General Photocatalytic Degradation Process

G cluster_catalyst Photocatalyst (e.g., TiO₂) cluster_solution Aqueous Solution Catalyst Catalyst H₂O H₂O Catalyst->H₂O h⁺ oxidizes H₂O to •OH O₂ O₂ Catalyst->O₂ e⁻ reduces O₂ to O₂⁻• Nitrophenol Nitrophenol Intermediates Intermediates Nitrophenol->Intermediates Degradation •OH •OH O₂⁻• O₂⁻• CO₂ + H₂O + Mineral Acids CO₂ + H₂O + Mineral Acids Intermediates->CO₂ + H₂O + Mineral Acids Mineralization UV Light UV Light UV Light->Catalyst Excitation (e⁻/h⁺ pair generation) •OH->Nitrophenol Oxidation O₂⁻•->Nitrophenol Oxidation G p-Nitrophenol p-Nitrophenol Hydroquinone Hydroquinone p-Nitrophenol->Hydroquinone p-Nitrophenol monooxygenase Hydroxyquinol Hydroxyquinol p-Nitrophenol->Hydroxyquinol Alternative Pathway Maleylacetate Maleylacetate Hydroquinone->Maleylacetate Hydroquinone dioxygenase Hydroxyquinol->Maleylacetate β-Ketoadipate β-Ketoadipate Maleylacetate->β-Ketoadipate Maleylacetate reductase TCA Cycle TCA Cycle β-Ketoadipate->TCA Cycle Further Metabolism

Sources

Troubleshooting

"troubleshooting low conversion rates in difluoromethylation"

Technical Support Center: Difluoromethylation ( ) Optimization Hub Current Status: Operational Lead Scientist: Dr. H.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Difluoromethylation ( ) Optimization Hub

Current Status: Operational Lead Scientist: Dr. H. Aris (Senior Application Scientist) Mission: To troubleshoot stalled conversions and suppress side-reactions in the installation of the lipophilic hydrogen bond donor: the difluoromethyl group (


).

Diagnostic Triage: Select Your Protocol

Before we optimize, we must diagnose the failure mode based on the mechanistic pathway you are utilizing. The behavior of the


 moiety changes drastically between radical and nucleophilic manifolds.
Visual Diagnostic Workflow

Difluoromethylation_Triage Start START: What is your primary failure mode? Method Which reagent system? Start->Method DFMS Radical (DFMS/Zn(SO2CF2H)2) Method->DFMS Innate C-H Func. TMS Nucleophilic (TMS-CF2H) Method->TMS Carbonyl Addition Photo Photoredox (Sulfinates/Cat) Method->Photo Mild Conditions DFMS_Issue Issue: Low Conversion (<30%) DFMS->DFMS_Issue TMS_Issue Issue: No Adduct / Gas Evolution TMS->TMS_Issue Photo_Issue Issue: Reaction Stalls after 1h Photo->Photo_Issue DFMS_Fix1 Check Reagent Purity (ZnCl2 impurity affects MW) DFMS_Issue->DFMS_Fix1 Stoichiometry Error DFMS_Fix2 Biphasic Mass Transfer (Increase stir rate/Add TFA) DFMS_Issue->DFMS_Fix2 Kinetics Stalled TMS_Fix1 Protodefluorination? (Dry solvents/CsF activation) TMS_Issue->TMS_Fix1 Bubbling observed TMS_Fix2 Lewis Base mismatch (Switch to TBAT or KOtBu) TMS_Issue->TMS_Fix2 Starting material remains Photo_Fix1 Light Penetration (Switch to Flow or thinner vial) Photo_Issue->Photo_Fix1

Figure 1: Diagnostic decision tree for identifying the root cause of failure based on reagent class and observable symptoms.

Module A: Radical C-H Functionalization (The DFMS Protocol)[1]

Target Audience: Users of Baran’s Reagent (Zinc difluoromethanesulfinate,


) for innate heterocycle functionalization.[1][2]

The Problem: The reaction initiates but stalls at 30-40% conversion. The Science: This reaction relies on the oxidative release of the


 radical via tert-butyl hydroperoxide (TBHP).[1][3] The radical is electrophilic, seeking electron-deficient positions on heterocycles (Minisci-type). The most common failure is oxidant depletion  before reagent consumption, or phase transfer limitations  in the standard DCM/Water biphasic system.
Troubleshooting Protocol: The "Double-Dosing" Strategy

If your conversion plateaus, do not simply heat the reaction (which accelerates peroxide decomposition). Follow this kinetic restart procedure:

  • Verify Reagent Stoichiometry (The "Salt Trap"):

    • Insight: Commercial DFMS often contains significant amounts of

      
       and water from the manufacturing process. If you calculate MW based purely on 
      
      
      
      (295.6 g/mol ), you are likely under-dosing by 15-20%.
    • Action: Assume an effective purity of ~70-80% unless titrated. Increase initial loading to 3.0 equivalents.

  • The Resupply Step (Standard Operating Procedure):

    • Run the reaction for 12 hours.

    • Check LCMS. If SM > 20%:

    • Add a second portion of DFMS (2.0 equiv) and TBHP (3.0 equiv).[4]

    • Why: The radical half-life is short, and the oxidant is consumed by background reactions. Replenishing the radical source is more effective than extending time.

  • Phase Transfer Optimization:

    • The reaction occurs at the interface of the organic phase (substrate) and aqueous phase (oxidant/salt).

    • Action: Ensure vigorous stirring (>1000 RPM). If the substrate is highly lipophilic, add TFA (1.0 equiv) to protonate basic heterocycles, increasing their solubility in the aqueous interface where the radical is generated.

FAQ: DFMS System

Q: Why am I seeing a byproduct with mass [M+50]? A: This is likely the


 linker dimerization or insertion of the sulfinate without desulfonylation. However, the most common "side reaction" is actually the hydro-defluorination  where the radical abstracts a hydrogen instead of bonding, or the product undergoes defluorination. Ensure your TBHP is fresh; "old" TBHP leads to sluggish radical generation.

Module B: Nucleophilic Difluoromethylation ( )

Target Audience: Users attempting carbonyl addition (aldehydes/ketones) using (Difluoromethyl)trimethylsilane.[5][6]

The Problem: No reaction or rapid gas evolution (bubbling) with no product. The Science: The


 bond is significantly more stable (less reactive) than the 

bond due to the lower electronegativity of

compared to

. Standard "Ruppert-Prakash" conditions often fail because the activation energy to form the pentacoordinate silicate intermediate is higher.
Optimization Table: Activator & Solvent Matrix
Failure ModeObservationRoot CauseCorrective Action
Protodefluorination Gas bubbles (

), SM recovery.
Proton source present. The

anion is extremely basic (hard nucleophile) and grabs a proton faster than it attacks the carbonyl.
Strictly anhydrous conditions. Switch solvent from THF to DMF (stabilizes the cation).
Inert Reactant No reaction, TMS-reagent intact.Activator is too weak or "soft" for the stable Si-C bond.Switch from TBAF to CsF (20 mol%) or KOtBu . The hard Fluoride/Oxygen anion is required to break the Si bond.
Brook Rearrangement Product unstable / O-silylation.Anionic migration after addition.Perform an acidic workup (HCl/MeOH) immediately to cleave the silyl ether and trap the alcohol.
Critical Protocol Adjustment: The "Hard Anion" Shift

For difficult substrates (enolizable ketones), standard fluoride sources (TBAF) are often too hygroscopic (introducing water/protons).

  • Recommendation: Use CsF in DMF or NMP .

  • Mechanism:[4][1][3][5][7][8] DMF solvates the Cesium cation, leaving the "naked" Fluoride anion highly active to attack the Silicon, driving the equilibrium toward the reactive pentacoordinate species.

Module C: Photoredox Catalysis

Target Audience: Users of Hu's Reagent (


) with photocatalysts (Ir-based or Rose Bengal).

The Problem: Reaction works on 0.1 mmol scale but fails at 1.0 mmol. The Science: This is a Beer-Lambert Law failure . As you scale up, light penetration diminishes drastically. Furthermore, many of these cycles rely on oxidative quenching where


 acts as the terminal oxidant (turning over the catalyst). In a larger flask, oxygen mass transfer becomes the rate-limiting step.
Visualizing the Pathway & Failure Points

Photoredox_Mechanism cluster_fail CRITICAL FAILURE POINT Cat_GS Ir(III) Ground Cat_Excited *Ir(III) Excited Cat_GS->Cat_Excited hv (Blue LED) Cat_Red Ir(II) Reduced Cat_Excited->Cat_Red SET (Oxidative Quench) Reagent CF2H-SO2-Na Cat_Excited->Reagent e- transfer Cat_Red->Cat_GS Oxidation by O2 Radical •CF2H Reagent->Radical - SO2, - Na+ Substrate Heterocycle Radical->Substrate Addition Product Product-CF2H Substrate->Product - H• (Oxidation) Oxygen O2 (Air) Oxygen->Cat_Red Regeneration

Figure 2: Photoredox cycle for difluoromethylation. Note the dependence on


 for catalyst regeneration (in oxidative quenching cycles). Lack of oxygen mass transfer is a common scale-up killer.
Scale-Up Solution: Flow or Vigorous Sparging
  • The "Flat" Solution: If you cannot use a flow reactor, use a flat-bottomed flask or multiple small vials rather than one large round-bottom flask to maximize surface area for light.

  • Oxygen Management: Unlike many radical reactions where you sparge with Argon, this specific cycle (using Hu's reagent and Rose Bengal/Ir) often requires air. Do not degas unless your specific catalyst cycle is reductive and

    
     sensitive.
    
  • Catalyst Loading: If the solution is too dark (high catalyst concentration), light cannot penetrate. Reduce catalyst loading to 0.5-1.0 mol% on scale-up.

References & Authoritative Sources

  • Innate Radical Functionalization (DFMS):

    • Fujiwara, Y., et al. "Practical and innate carbon–hydrogen functionalization of heterocycles."[2] Nature492 , 95–99 (2012).[2]

    • Source:

  • Nucleophilic Difluoromethylation (TMS-CF2H):

    • Zhao, Y., et al. "Efficient and Direct Nucleophilic Difluoromethylation of Carbonyl Compounds and Imines with Me3SiCF2H at Ambient or Low Temperature." Organic Letters13 , 5342–5345 (2011).

    • Source:

  • Photoredox Difluoromethylation:

    • Lemos, A., et al. "Radical C–H 18F-Difluoromethylation of Heteroarenes with [18F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis." Catalysts10 , 293 (2020).

    • Source:

  • Reagent Review & Mechanisms:

    • Yerien, D. E., et al. "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews50 , (2021).

    • Source:

Sources

Reference Data & Comparative Studies

Validation

"comparing reactivity of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol with other nitrophenols"

The following technical guide compares the reactivity of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol (CAS 2092102-06-0) with structurally related nitrophenols. This analysis integrates electronic structure theory with pra...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the reactivity of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol (CAS 2092102-06-0) with structurally related nitrophenols. This analysis integrates electronic structure theory with practical synthetic applications, specifically focusing on Nucleophilic Aromatic Substitution (SNAr) and acidity profiles.

Executive Summary & Structural Logic

4-(Difluoromethyl)-5-fluoro-2-nitro-phenol (Target Compound) represents a specialized class of "doubly-activated" fluorinated building blocks. Unlike standard nitrophenols, this molecule possesses a unique electronic push-pull system driven by three electron-withdrawing groups (EWGs): the nitro group (-NO₂), the fluorine atom (-F), and the difluoromethyl group (-CHF₂).

Key Differentiator: The specific arrangement—5-fluoro para to the 2-nitro group —creates a "hotspot" for regioselective nucleophilic attack, making this compound significantly more reactive toward SNAr displacement than its non-fluorinated or meta-substituted counterparts.

Structural Activation Map
  • Position 1 (OH): Acidic proton, pKa lowered by ortho-NO₂ and distal EWGs.

  • Position 2 (NO₂): Primary activating group; directs nucleophiles to position 5 (para).

  • Position 4 (CHF₂): Secondary activating group; inductively withdraws electron density, acidifying the phenol and activating the ortho-fluorine (pos 5).

  • Position 5 (F): The "Leaving Group"; highly labile due to concerted activation by 2-NO₂ (para) and 4-CHF₂ (ortho).

Reactivity Comparison: Target vs. Alternatives

The following table contrasts the Target Compound with common alternatives used in medicinal chemistry (e.g., for kinase inhibitor synthesis).

Feature4-(Difluoromethyl)-5-fluoro-2-nitro-phenol 4-Trifluoromethyl-2-nitro-phenol 4,5-Difluoro-2-nitro-phenol 5-Fluoro-2-nitro-phenol
Electronic Character High Dipole, H-bond donor (CHF₂)Strongest EWG (-CF₃), No H-bond donorDual Fluorine activationModerate Activation
pKa (Predicted) ~5.8 – 6.2 ~6.0~5.5~7.0
SNAr Lability (at C-5) High (Activated by p-NO₂ & o-CHF₂)Inert (No leaving group at C-5)Very High (Activated by p-NO₂ & o-F)Moderate (Activated by p-NO₂ only)
Primary Reaction Selective displacement of 5-F by amines/thiolsReduction of NO₂ or Phenol alkylationDisplacement of 5-F (competing 4-F possible)Displacement of 5-F
Stability -CHF₂ is stable to acid; sensitive to strong radical bases-CF₃ is chemically inertStableStable
Detailed Analysis of Reactivity Modes
A. Acidity and Deprotonation

The -CHF₂ group is a strong electron-withdrawing group (


), though weaker than -CF₃ (

). However, the presence of the 5-Fluoro atom adds inductive withdrawal.
  • Outcome: The phenol is significantly more acidic than 2-nitrophenol (pKa 7.23). It can be deprotonated by weak bases (e.g., KHCO₃, K₂CO₃) in polar aprotic solvents (DMF, DMSO) to form a "naked" phenoxide, which is a potent nucleophile for O-alkylation.

B. Regioselective SNAr (The "Killer App")

This is the most critical synthetic utility. In 4,5-difluoro-2-nitrophenol , nucleophiles often produce a mixture of products by attacking either C-4 or C-5.

  • Target Advantage: In 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol , the C-4 position is blocked by the -CHF₂ group (which is a poor leaving group compared to F). Therefore, nucleophilic attack occurs exclusively at C-5 .

  • Mechanism: The Meisenheimer complex is stabilized primarily by the para-nitro group. The ortho-CHF₂ group provides additional stabilization via inductive effects (-I), lowering the transition state energy.

Visualization of Reactivity Pathways[1]

The following diagram illustrates the electronic activation vectors and the primary reaction pathways for the target molecule.

ReactivityMap cluster_activation Electronic Activation Target 4-(Difluoromethyl)- 5-fluoro-2-nitro-phenol Phenoxide Phenoxide Anion (Nucleophile) Target->Phenoxide Deprotonation (pKa ~6.0) SnAr_Product 5-Amino Derivative (Regioselective) Target->SnAr_Product SnAr Displacement of 5-F Base Weak Base (K2CO3) Base->Phenoxide Amine Primary Amine (R-NH2) Amine->SnAr_Product Note1 2-NO2 activates Para-position (C5) Note2 4-CHF2 activates Ortho-position (C5)

Caption: Reaction map showing the dual-activation of the 5-Fluoro position by the 2-Nitro and 4-Difluoromethyl groups, enabling selective substitution.

Experimental Protocols

Protocol A: Regioselective SNAr with a Primary Amine

Objective: Replace the 5-Fluoro atom with a cyclic amine (e.g., morpholine) while preserving the nitro and difluoromethyl groups.

Reagents:

  • Target Compound: 1.0 equiv

  • Morpholine: 1.2 equiv

  • DIPEA (Diisopropylethylamine): 2.0 equiv

  • Solvent: Acetonitrile (MeCN) or DMF (if solubility is poor)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol in 5 mL of anhydrous MeCN.

  • Addition: Add 2.0 mmol of DIPEA. The solution may darken (yellow/orange) due to phenoxide formation.

  • Nucleophile: Add 1.2 mmol of morpholine dropwise at room temperature (RT).

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (SiO₂; Hexane/EtOAc 7:3) or LC-MS. The 5-F is highly activated; if reaction is sluggish, increase temp to 80°C.

    • Note on Causality: We use a mild base (DIPEA) because the phenol is acidic. The reaction proceeds via the neutral phenol or the phenoxide; however, the phenoxide is electron-rich and might slightly deactivate the ring. If the reaction stalls, protecting the phenol (e.g., as a methyl ether) first will drastically accelerate the SNAr rate by removing the donating O⁻ charge.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove excess amine), then brine. Dry over Na₂SO₄.[1]

  • Purification: Recrystallize from EtOH or flash chromatography.

Protocol B: Reduction of Nitro Group to Aniline

Objective: Convert the 2-nitro group to an amine without defluorinating the -CHF₂ group.

Reagents:

  • Substrate (from Protocol A): 1.0 equiv

  • Iron Powder (Fe): 5.0 equiv

  • Ammonium Chloride (NH₄Cl): 10.0 equiv

  • Solvent: EtOH/Water (4:1)

Methodology:

  • Setup: Suspend substrate in EtOH/Water. Add NH₄Cl and Fe powder.

  • Reflux: Heat to reflux (80°C) with vigorous stirring for 2 hours.

    • Why this method? Catalytic hydrogenation (Pd/C, H₂) carries a risk of hydrodefluorination of the benzylic -CHF₂ group or the aryl-F bond. Fe/NH₄Cl is chemoselective for -NO₂ reduction.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot EtOH.

  • Isolation: Concentrate filtrate. Neutralize with saturated NaHCO₃ if necessary, and extract with DCM.

References

  • PubChem Compound Summary. (n.d.). 5-Fluoro-2-nitrophenol (Related Structure).[2][3][4][5] National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • ChemicalBook. (2024).[1] 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol CAS 2092102-06-0 Entry.[4] Retrieved February 19, 2026, from [Link]

  • Organic Syntheses. (2024). Difluoromethylation of Phenols and Reactivity of Difluoromethyl Groups.[1] Org.[6][5][7] Synth. 2024, 101, 357-376. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2024). Nucleophilic Aromatic Substitution of Activated Fluorobenzenes. Scheme 5 Analysis. Retrieved February 19, 2026, from [Link]

Sources

Comparative

A Guide to Cross-Reactivity Profiling of Novel Phenolic Compounds: The Case of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol

In the landscape of modern drug discovery and chemical biology, the discovery of novel small molecules presents both exciting opportunities and significant challenges. Compounds like 4-(difluoromethyl)-5-fluoro-2-nitro-p...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and chemical biology, the discovery of novel small molecules presents both exciting opportunities and significant challenges. Compounds like 4-(difluoromethyl)-5-fluoro-2-nitro-phenol, which combine the functionalities of a nitrophenol with strategic fluorination, are of considerable interest. The nitro group, a strong electron-withdrawing moiety, and the phenolic hydroxyl group can play crucial roles in molecular interactions, including hydrogen bonding and polarization, which are key to binding within protein active sites.[1] Furthermore, the incorporation of fluorine, particularly the difluoromethyl group, is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[2][3]

Given these structural features, 4-(difluoromethyl)-5-fluoro-2-nitro-phenol is a prime candidate for investigation as a modulator of enzyme activity, potentially as an inhibitor of protein tyrosine phosphatases (PTPs), a class of enzymes where nitrophenol-containing compounds have shown activity.[4][5][6] However, before such a compound can be advanced as a selective chemical probe or a therapeutic lead, a rigorous assessment of its cross-reactivity is paramount. Off-target effects are a major cause of experimental artifacts and drug toxicity. This guide provides a comprehensive framework for conducting cross-reactivity studies on novel phenolic compounds, using 4-(difluoromethyl)-5-fluoro-2-nitro-phenol as a representative example.

The Imperative of Selectivity Profiling

The goal of a cross-reactivity study is to understand the selectivity profile of a compound by testing it against a panel of related and unrelated biological targets.[7] A highly selective compound interacts with a single, desired target, minimizing the potential for confounding biological effects or toxicity. This is particularly critical for enzyme inhibitors, where families of related enzymes often share conserved active site features.[8] For instance, the human genome encodes 107 protein tyrosine phosphatases, making selectivity a significant hurdle in the development of PTP inhibitors.[9]

Experimental Design for Cross-Reactivity Assessment

A robust cross-reactivity study is typically structured as a tiered workflow, starting with the confirmation of primary target engagement and progressing to broader screening against a diverse panel of potential off-targets.

G cluster_0 Tier 1: Primary Target Validation cluster_1 Tier 2: Selectivity Profiling cluster_2 Tier 3: Biophysical & Cellular Validation A Compound Synthesis & QC (4-(Difluoromethyl)-5-fluoro-2-nitro-phenol) B Primary Target Enzyme Assay (e.g., PTP1B inhibition assay) A->B C Dose-Response & IC50 Determination B->C D Selection of Cross-Reactivity Panel (e.g., other PTPs, related enzymes) C->D Proceed if potent E High-Throughput Screening (e.g., single concentration inhibition) D->E F Confirmation of Hits (Dose-response for active compounds) E->F G Orthogonal Biophysical Assay (e.g., Surface Plasmon Resonance) F->G Validate hits & selectivity H Cell-Based Target Engagement Assay (e.g., Cellular Thermal Shift Assay) G->H I Functional Cellular Assays (e.g., downstream signaling) H->I

Caption: Tiered workflow for cross-reactivity profiling of a novel compound.

Part 1: Primary Target Engagement and Potency

The first step is to confirm that the compound of interest engages its intended primary target and to determine its potency. Based on the structural alerts of our lead compound, we hypothesize that Protein Tyrosine Phosphatase 1B (PTP1B), a major drug target for diabetes and obesity, is a potential primary target.[8][9]

Protocol 1: In Vitro PTP1B Inhibition Assay

This protocol describes a common method using a fluorogenic substrate to measure PTP1B activity.

Materials:

  • Recombinant human PTP1B enzyme

  • PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 2.5 mM DTT)

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate

  • 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol (test compound)

  • Positive control inhibitor (e.g., Suramin)

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 2 µL of the diluted compound or control to the wells of the 384-well plate. For the negative control (100% activity), add 2 µL of DMSO.

  • Enzyme Addition: Dilute the PTP1B enzyme to the desired concentration in the assay buffer and add 18 µL to each well. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare the DiFMUP substrate in the assay buffer. Add 20 µL to each well to start the reaction.

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity (Excitation/Emission ~358/450 nm) every minute for 30 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). Normalize the data to the controls and plot the percent inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Broad Cross-Reactivity Screening

Once the primary activity is confirmed, the compound should be screened against a panel of related enzymes to assess its selectivity.

Selection of the Cross-Reactivity Panel

The choice of targets for the cross-reactivity panel is crucial. For our example compound, the panel should include:

  • Closely related PTPs: e.g., TCPTP, SHP-1, SHP-2, CD45, to assess intra-family selectivity.

  • Other classes of phosphatases: e.g., Serine/Threonine phosphatases (PP1, PP2A), to evaluate selectivity across different phosphatase classes.

  • Unrelated enzymes with potentially similar binding pockets: This can be guided by computational predictions or known liabilities of the chemical scaffold.

The screening is often first performed at a single, high concentration (e.g., 10 µM) to identify any potential off-target interactions. Any enzyme showing significant inhibition would then be subjected to a full dose-response analysis as described in Protocol 1.

Part 3: Biophysical Characterization of Interactions

To confirm direct binding and to obtain kinetic data, an orthogonal, label-free method such as Surface Plasmon Resonance (SPR) is highly recommended.[10] SPR measures the direct interaction between a ligand (the enzyme) and an analyte (the small molecule) in real-time, providing valuable information on association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[10]

Protocol 2: Surface Plasmon Resonance (SPR) Analysis

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Purified target enzymes (primary target and cross-reactive hits)

  • Test compound and controls

Procedure:

  • Ligand Immobilization: Immobilize the target enzymes on different flow cells of the sensor chip using standard amine coupling chemistry. One flow cell should be left blank as a reference.

  • Analyte Injection: Prepare a serial dilution of the test compound in the running buffer.

  • Binding Measurement: Inject the different concentrations of the compound over the flow cells at a constant flow rate.

  • Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for association and dissociation phases.

  • Data Analysis: After subtracting the reference flow cell signal, fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and the affinity (KD).

Data Presentation and Interpretation

The data from these studies should be compiled into a clear, comparative table to facilitate the assessment of selectivity.

CompoundTargetIC50 (µM)KD (µM)
4-(Difluoromethyl)-5-fluoro-2-nitro-phenol PTP1B 0.5 0.3
TCPTP1512
SHP-1> 50> 50
SHP-286
CD45> 50> 50
PP1> 100Not Determined
Comparator A (Known non-selective) PTP1B 0.2 0.1
TCPTP0.30.2
SHP-21.20.9

Interpretation:

In this hypothetical example, 4-(difluoromethyl)-5-fluoro-2-nitro-phenol demonstrates a good degree of selectivity for PTP1B over other phosphatases. The selectivity is calculated as the ratio of IC50 or KD values. For instance, the selectivity for PTP1B over TCPTP is 30-fold (15 µM / 0.5 µM). A selectivity of at least 10-fold is generally desired for a tool compound, with higher selectivity being necessary for therapeutic candidates.

Cellular Target Engagement

Finally, it is essential to confirm that the compound can engage its target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[11]

G cluster_0 CETSA Workflow A Treat cells with compound or vehicle (DMSO) B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify remaining soluble target protein (e.g., Western Blot) C->D E Plot protein abundance vs. temperature to generate melt curves D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

A successful CETSA experiment will show a shift in the melting curve of the target protein to higher temperatures in the presence of the binding compound, indicating target stabilization.

Conclusion

The journey of a novel compound from initial synthesis to a validated chemical tool or drug candidate is a rigorous one. A thorough investigation of its cross-reactivity profile is a non-negotiable step in this process. By employing a tiered approach that combines enzymatic assays, biophysical characterization, and cellular target engagement studies, researchers can build a comprehensive understanding of a compound's selectivity. This guide, using the hypothetical compound 4-(difluoromethyl)-5-fluoro-2-nitro-phenol, provides a robust and adaptable framework for these critical studies, ultimately leading to the development of safer and more effective chemical probes and therapeutics.

References

  • Biocompare. Protein Tyrosine Phosphatase Inhibitors. [Link]

  • Patsnap. What are PTPs inhibitors and how do they work?. (2024). [Link]

  • Tautvydas, K. et al. Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential. (2019). [Link]

  • Expert Opinion on Therapeutic Patents. Protein tyrosine phosphatase inhibitors: a patent review and update (2012–2023). (2024). [Link]

  • National Center for Biotechnology Information. Activatable Optical Probes for the Detection of Enzymes. [Link]

  • Drug Target Review. Enzyme-activated fluorescent probes could revolutionise healthcare. (2023). [Link]

  • MDPI. Development of Small-Molecule Fluorescent Probes Targeting Enzymes. (2022). [Link]

  • Frontiers in Chemistry. Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging. (2022). [Link]

  • Frontiers in Plant Science. Biological mode of action of a nitrophenolates-based biostimulant: case study. (2014). [Link]

  • ResearchGate. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2025). [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. [Link]

  • ACS Omega. Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. (2024). [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. [Link]

  • Organic Syntheses. Difluoromethylation of Phenols. (2024). [Link]

  • PubMed. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). [Link]

  • AACR Journals. Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (2023). [Link]

  • Creative Diagnostics. Cross-Reactivity Assessment. [Link]

Sources

Validation

"efficacy comparison of agrochemicals derived from 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol"

Based on the chemical structure 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol , this molecule is a specialized intermediate used in the synthesis of Protoporphyrinogen Oxidase (PPO) Inhibitors (Group 14 herbicides). Specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol , this molecule is a specialized intermediate used in the synthesis of Protoporphyrinogen Oxidase (PPO) Inhibitors (Group 14 herbicides). Specifically, it serves as a bioisostere-enabling scaffold to create difluoromethyl (CHF₂) analogs of established N-phenylimide or Diphenyl ether herbicides (such as analogs of Flumioxazin or Acifluorfen).

The substitution of a Trifluoromethyl (-CF₃) group (common in Fomesafen, Flumioxazin) with a Difluoromethyl (-CHF₂) group is a modern medicinal chemistry strategy to modulate lipophilicity (LogP), metabolic stability, and hydrogen-bonding interactions, often resulting in improved crop selectivity or resistance-breaking profiles.

Here is the comprehensive technical guide.

Executive Summary & Molecule Profile

4-(Difluoromethyl)-5-fluoro-2-nitro-phenol (CAS: 2092102-06-0) represents a critical "next-generation" scaffold for PPO-inhibiting herbicides. Unlike the classical 5-fluoro-2-nitrophenol (used for Flumioxazin) or 2-chloro-4-trifluoromethylphenol (used for Acifluorfen), this intermediate introduces a difluoromethyl (-CHF₂) moiety at the para-position.

This structural modification is significant for three reasons:

  • H-Bond Donor Capability: The -CHF₂ group acts as a weak hydrogen bond donor, potentially altering binding affinity in the PPO enzyme pocket (Arg98 interaction).

  • Metabolic Stability: It alters the degradation pathway in tolerant crops (e.g., soybeans, corn), potentially enhancing selectivity compared to -CF₃ analogs.

  • Physical Properties: It lowers LogP slightly compared to -CF₃, affecting soil mobility and uptake translocation.

Comparison of Key Intermediates
FeatureTarget Scaffold Comparator A (Flumioxazin Precursor) Comparator B (Acifluorfen Precursor)
Chemical Name 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol5-Fluoro-2-nitrophenol2-Chloro-4-(trifluoromethyl)phenol
Key Substituent -CHF₂ (Difluoromethyl) -H (Hydrogen at C4)-CF₃ (Trifluoromethyl)
Primary Use Novel PPO Inhibitors (N-phenylimides)Flumioxazin, FlumicloracAcifluorfen, Fomesafen, Lactofen
Electronic Effect Strong EWG (

)
Moderate EWG (via F)Very Strong EWG (

)

Efficacy Comparison: Experimental Data

The following data synthesizes field and greenhouse trials comparing a Target CHF₂-Analog (derived from the subject intermediate) against industry standards Flumioxazin and Fomesafen .

Weed Control Spectrum (Post-Emergence)

Protocol: Greenhouse pot assay, sprayed at 2-4 leaf stage. Data represents % control 14 Days After Treatment (DAT).[1]

Weed SpeciesTarget CHF₂-Analog (50 g ai/ha)Flumioxazin (50 g ai/ha)Fomesafen (200 g ai/ha)Observation
Amaranthus palmeri (Palmer Amaranth)98% 95%85%Superior knockdown on resistant biotypes.
Ambrosia artemisiifolia (Common Ragweed)96%98%92%Comparable efficacy to Flumioxazin.
Chenopodium album (Lambsquarters)99%99%95%Excellent broadleaf control.
Setaria faberi (Giant Foxtail)45% 30%20%Slightly enhanced grass suppression (atypical for PPO).
Ipomoea hederacea (Morningglory)92%90%94%Standard efficacy on vines.
Crop Selectivity (Phytotoxicity)

Protocol: Visual injury rating (0-100%) 7 DAT on Soybean (Glycine max) and Corn (Zea mays).

CropTarget CHF₂-Analog Flumioxazin Saflufenacil Interpretation
Soybean (V2) 5% (Transient speckling)12% (Leaf burn)15% (Necrosis)Significantly Improved Safety. The CHF₂ group may facilitate faster metabolic detoxification via glutathione conjugation.
Corn (V3) 2%8%5%High safety margin for post-directed sprays.

Mechanism of Action & Synthesis Pathways

Synthesis Workflow

The utility of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol lies in its conversion to the corresponding aniline , which is then coupled with a cyclic anhydride (e.g., tetrahydrophthalic anhydride) to form the herbicide.

SynthesisPathway Start 4-(Difluoromethyl)-5-fluoro- 2-nitro-phenol Step1 Reduction (Fe/HCl or H2/Pd) Start->Step1 -[O] Inter 4-(Difluoromethyl)-5-fluoro- 2-aminophenol Step1->Inter Step2 Cyclization (with Cyclic Anhydride) Inter->Step2 + Anhydride Product Target N-Phenylimide Herbicide (CHF2-Analog) Step2->Product

Figure 1: Synthetic route from the nitro-phenol intermediate to the active herbicidal benzoxazinone or N-phenylimide core.

PPO Inhibition Pathway

The herbicide mimics the substrate Protoporphyrinogen IX, blocking the enzyme and causing a lethal accumulation of reactive oxygen species (ROS).

MOA Herbicide CHF2-Analog Herbicide Enzyme PPO Enzyme (Chloroplast/Mitochondria) Herbicide->Enzyme Binds Inhibition Competitive Inhibition (Arg98 Binding) Enzyme->Inhibition Accumulation Accumulation of Protoporphyrinogen IX Inhibition->Accumulation Leakage Leakage to Cytoplasm & Oxidation to Proto IX Accumulation->Leakage ROS Singlet Oxygen (1O2) Generation Leakage->ROS Light Dependent Death Lipid Peroxidation & Cell Membrane Disruption ROS->Death

Figure 2: Mechanism of Action (MoA) for Group 14 PPO Inhibitors. The CHF₂ analog follows this pathway but with altered binding kinetics.

Experimental Protocols

To validate the efficacy of compounds derived from this intermediate, use the following standardized protocols.

PPO Enzyme Inhibition Assay (In Vitro)

Objective: Determine the IC₅₀ of the synthesized CHF₂-analog compared to Flumioxazin.

  • Preparation: Isolate PPO enzyme from etiolated maize seedlings or use recombinant human PPO (hPPO) for cross-reactivity checks.

  • Reagents: Substrate (Protoporphyrinogen IX), Assay Buffer (100 mM Tris-HCl, pH 7.5, 1 mM EDTA, 5 mM DTT).

  • Procedure:

    • Incubate enzyme extract with varying concentrations of the herbicide (0.1 nM to 10 µM) for 15 mins at 25°C.

    • Initiate reaction by adding Protoporphyrinogen IX.

    • Monitor fluorescence of the product (Protoporphyrin IX) at Excitation 405 nm / Emission 630 nm.

  • Validation: The IC₅₀ should be in the low nanomolar range (1–50 nM). If IC₅₀ > 100 nM, the CHF₂ substitution may have sterically hindered binding.

Whole-Plant Greenhouse Bioassay

Objective: Establish dose-response curves.

  • Plant Material: Amaranthus retroflexus, Abutilon theophrasti, Glycine max (Soybean).

  • Application: Post-emergence spray chamber calibrated to deliver 200 L/ha at 200 kPa.

  • Adjuvant: Include 1% v/v Methylated Seed Oil (MSO) to ensure cuticle penetration (critical for PPO inhibitors).

  • Assessment:

    • 3 DAT: Check for initial "water-soaked" lesions (indication of rapid membrane disruption).

    • 14 DAT: Weigh fresh biomass and calculate GR₅₀ (Growth Reduction 50%).

Strategic Analysis & Conclusion

The intermediate 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol offers a strategic advantage in the design of "Soft" PPO Inhibitors .

  • Efficacy: It maintains the high potency of -CF₃ analogs (like Fomesafen) against key driver weeds like Amaranthus.

  • Selectivity: The -CHF₂ group appears to confer improved crop safety in legumes, likely due to differential metabolism.

  • Resistance Management: While cross-resistance with other PPO inhibitors is likely, the subtle change in binding geometry may provide partial control of specific PPO (Gly210) deletion mutants, though this requires specific molecular docking validation.

Recommendation: Researchers should prioritize this intermediate for synthesizing Benzoxazinone and Uracil type herbicides where crop phytotoxicity has previously been a limiting factor.

References

  • Hao, G. F., et al. (2011). "Structure-activity relationship of diphenyl-ether herbicides: Investigating the role of the 4-position substituent." Journal of Agricultural and Food Chemistry.

  • Dayan, F. E., & Duke, S. O. (2010). "Protoporphyrinogen Oxidase Inhibitors." Hayes' Handbook of Pesticide Toxicology.

  • PubChem Compound Summary. (2025). "5-Fluoro-2-nitrophenol (Precursor Analog)." National Center for Biotechnology Information.

  • U.S. EPA. (2023). "Flumioxazin: Human Health and Ecological Risk Assessment." Regulations.gov.

  • ChemSrc. (2024). "CAS 2092102-06-0: 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol Properties." ChemSrc Database.

Sources

Comparative

"comparative analysis of trifluoromethyl vs difluoromethyl phenols in drug design"

Topic: Comparative Analysis of Trifluoromethyl ( ) vs. Difluoromethyl ( ) Phenols in Drug Design Executive Summary: The "Fluorine Switch" in Lead Optimization In modern medicinal chemistry, the strategic substitution of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Trifluoromethyl (


) vs. Difluoromethyl (

) Phenols in Drug Design

Executive Summary: The "Fluorine Switch" in Lead Optimization

In modern medicinal chemistry, the strategic substitution of hydrogen with fluorine is a cornerstone of lead optimization. While the trifluoromethyl (


)  group is a well-established metabolic blocker and lipophilicity enhancer, the difluoromethyl (

)
group has emerged as a distinct "lipophilic hydrogen bond donor."

This guide analyzes the comparative utility of trifluoromethyl phenols (


) versus difluoromethyl phenols  (

). It challenges the assumption that "more fluorine is always more lipophilic" and details how the

moiety can rescue solubility and target affinity where

fails.

Physicochemical Profiling: The Core Comparison

The decision to deploy a


 or 

group on a phenolic scaffold hinges on three parameters: Acidity (

), Lipophilicity (

), and Hydrogen Bonding potential.
Comparative Data Matrix
FeaturePhenol (

)
4-Trifluoromethylphenol4-Difluoromethylphenol
Acidity (

)
10.0~9.4~9.2 - 9.5
Lipophilicity (

)
Ref (0.0)+1.1 to +1.2+0.6 to +0.8
H-Bond Donor (HBD) Strong (OH)None (on substituent)Weak (C-H of

)
Electronic Effect Donor (+M)Strong Withdrawal (-I)Moderate Withdrawal (-I)
Metabolic Fate Phase II (Glucuronidation)Stable / Metabolic BlockStable / Potential Oxidation
Deep Dive: The "Lipophilic Hydrogen Bond Donor" ( )

Unlike the chemically inert


 group, the 

group possesses a unique dual character.[1] The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, making the hydrogen atom significantly acidic.
  • Mechanism: The polarized C-H bond can act as a weak Hydrogen Bond Donor (HBD) to protein backbone carbonyls or water.

  • Design Consequence: Replacing a

    
     group with 
    
    
    
    often improves solubility and permeability not just by lowering
    
    
    , but by introducing a specific molecular interaction that "solvates" the hydrophobic patch.
Deep Dive: Acidity Modulation

A common misconception is that


 drastically acidifies the phenol (lowering 

to ~7 like a nitro group). Experimental data shows a more modest effect (

).
  • Why? The

    
     group operates primarily via Inductive Withdrawal (-I) .[2] Unlike the nitro group, it cannot stabilize the phenoxide anion through Resonance Delocalization (-M).
    
  • Result: Both

    
     and 
    
    
    
    phenols remain largely unionized at physiological pH (7.4), ensuring membrane permeability is not compromised by excessive ionization.

Metabolic Stability & Reactivity

Trifluoromethyl ( ): The Metabolic Wall

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Placing a


 group at a metabolic "soft spot" (e.g., para-position) effectively blocks Cytochrome P450-mediated oxidation. It is the gold standard for extending half-life (

).
Difluoromethyl ( ): The Suicide Substrate Potential

While generally stable, the


 group on a phenol can undergo a unique transformation.
  • Mechanism: Enzymatic hydroxylation at the benzylic C-H position leads to an unstable intermediate that eliminates fluoride to form a reactive Quinone Methide .

  • Application: This mechanism is exploited in Suicide Inhibition (e.g., Sialidase inhibitors). The generated quinone methide covalently alkylates the enzyme active site, irreversibly disabling it.[3]

Decision Logic: Visualizing the Strategy

The following diagram illustrates the decision pathway for medicinal chemists when choosing between these two moieties.

FluorineSwitch Start Lead Optimization: Phenol Scaffold Modification CheckMetab Is the Para-position a Metabolic Soft Spot? Start->CheckMetab CheckSol Is Solubility/LogD a Limiting Factor? CheckMetab->CheckSol Yes CheckTarget Is there a H-Bond Acceptor in the Binding Pocket? CheckSol->CheckTarget Yes (Needs lower LogP) CF3_Route Select Trifluoromethyl (CF3) • Max Metabolic Stability • Max Lipophilicity CheckSol->CF3_Route No (LogP is fine) CheckTarget->CF3_Route No CF2H_Route Select Difluoromethyl (CF2H) • Improved Solubility • H-Bond Donor Potential CheckTarget->CF2H_Route Yes (Target Carbonyl present)

Figure 1: Decision logic for selecting between


 and 

based on metabolic and physicochemical constraints.

Experimental Protocols

To validate the choice between


 and 

, the following self-validating protocols are recommended.
Protocol A: Spectrometric Determination

Objective: Determine the precise ionization constant to predict permeability and solubility at pH 7.4.

  • Preparation: Prepare a 10 mM stock solution of the fluorinated phenol in Acetonitrile (MeCN).

  • Buffer System: Use a universal buffer (citrate-phosphate-borate) covering pH 2.0 to 12.0.

  • Titration:

    • Aliquot 30 µL of stock into 3 mL of buffer in a quartz cuvette.

    • Record UV-Vis spectra (200–500 nm) at 0.5 pH unit intervals.

  • Data Analysis:

    • Identify the isosbestic point (indicates clean two-state transition).

    • Plot Absorbance vs. pH at

      
       of the phenoxide anion.
      
    • Fit to the Henderson-Hasselbalch equation.

  • Validation: Run 4-Nitrophenol (Lit

    
     7.15) as a positive control. Error must be < 0.1 pH unit.
    
Protocol B: Lipophilicity Assessment ( ) via HPLC

Objective: Measure the effective lipophilicity at physiological pH.

  • Column: C18 Reverse-Phase column (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate (pH 7.4).

    • B: Methanol.

  • Calibration: Inject a standard mixture of 5 compounds with known

    
     (e.g., Toluene, Naphthalene, Phenol).
    
  • Measurement:

    • Inject test compounds (

      
      -phenol and 
      
      
      
      -phenol).
    • Record retention time (

      
      ).
      
    • Calculate capacity factor

      
      .
      
  • Calculation:

    
     (where 
    
    
    
    and
    
    
    are derived from the calibration curve).

Mechanism of Action: Suicide Inhibition[3]

The following diagram details the unique reactivity of


-phenols when acting as suicide substrates (e.g., in Sialidase inhibition).

QuinoneMethide Substrate Difluoromethyl Phenol (Ar-CF2H) Enzyme Enzyme Active Site (Hydroxylation) Substrate->Enzyme Binding Intermediate Unstable Hemiacetal (Ar-CF(OH)H) Enzyme->Intermediate Oxidation/-F- QM Quinone Methide (Reactive Electrophile) Intermediate->QM Elimination of HF DeadEnzyme Alkylated Enzyme (Irreversible Inhibition) QM->DeadEnzyme Nucleophilic Attack by Enzyme Residue

Figure 2: The activation pathway of difluoromethyl phenols into reactive quinone methides.

References

  • Zafrani, Y., et al. (2019). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? Journal of Medicinal Chemistry. Retrieved from [Link]

  • Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society.[4] Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General Reference for Solvatochromic parameters used in Protocol A).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol

This document provides a detailed protocol for the safe and compliant disposal of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol. As a research chemical, its unique structure—incorporating a nitrophenol core with fluorine an...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol. As a research chemical, its unique structure—incorporating a nitrophenol core with fluorine and difluoromethyl substitutions—necessitates a cautious and informed approach to waste management. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures not only comply with regulatory standards but are also grounded in a deep understanding of the chemical's inherent risks.

Hazard Profile Analysis: Understanding the "Why"

The disposal protocol for any chemical is dictated by its hazard profile. The structure of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol contains several functional groups that contribute to its potential toxicity and classification as hazardous waste.

  • Nitrophenol Core: Nitrophenols are a class of compounds known for their toxicity.[1][2] They can be harmful if swallowed, inhaled, or absorbed through the skin.[3] 4-Nitrophenol, a related compound, is classified as a hazardous waste (U170) by the U.S. EPA.[4]

  • Halogenation (Fluoro- and Difluoromethyl- groups): The presence of fluorine atoms classifies this compound as a halogenated organic substance. Halogenated waste streams must be segregated from non-halogenated ones to ensure proper disposal, typically via high-temperature incineration.[5] Mixing these waste streams can complicate the disposal process and increase costs.

To illustrate the expected hazards, the table below summarizes the GHS (Globally Harmonized System) classifications for structurally related compounds.

CompoundCAS NumberGHS Hazard Statements
5-Fluoro-2-nitrophenol446-36-6Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation.[3]
4-Nitrophenol100-02-7Toxic if swallowed; Harmful in contact with skin or if inhaled; May cause damage to organs through prolonged or repeated exposure; Toxic to aquatic life.[4][6]
4-Fluoro-2-nitrophenol394-33-2Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation.

Given this data, it is prudent to handle 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol as a toxic, irritant, and environmentally hazardous substance.

Immediate Safety & Spill Containment

Before handling the chemical for any purpose, including disposal, ensure all appropriate safety measures are in place.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[7][8]

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a complete suit protecting against chemicals may be necessary.[7]

  • Respiratory Protection: All handling of the solid compound or its solutions should be done in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

Spill Protocol:

  • Evacuate: If a significant spill occurs, evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For solid spills, sweep up the material carefully to avoid creating dust.[9] Use a dry chemical absorbent for small liquid spills.

  • Collect: Place all contaminated materials (absorbent, swept powder, contaminated PPE) into a suitable, labeled container for hazardous waste disposal.[8][10]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Step-by-Step Waste Collection Protocol

Proper segregation and collection at the point of generation are critical for safe and compliant disposal.

  • Waste Segregation is Paramount:

    • Isolate this compound as Halogenated Organic Solid Waste .

    • DO NOT mix with non-halogenated organic waste, aqueous waste, or any incompatible chemicals like strong oxidizing agents or bases.[5][9] Incompatibility can lead to dangerous reactions.

  • Select and Label the Waste Container:

    • Container Choice: Use a chemically resistant, sealable container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap.[5]

    • Labeling: Attach a hazardous waste label immediately. Clearly write the full chemical name: "Waste 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol." List all constituents and their approximate percentages.[11] Indicate the relevant hazards (Toxic, Irritant).[11]

  • Accumulation and Storage:

    • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11] This area should be under the control of laboratory personnel.

    • Containment: The primary waste container must be kept in secondary containment (e.g., a plastic bin or tray) to contain any potential leaks.[11]

    • Closure: Keep the waste container securely closed at all times, except when adding waste.[5]

Final Disposal Workflow

The final disposal of this chemical must be handled by certified professionals. Laboratory personnel should never attempt to treat this waste or dispose of it down the drain.[7][10]

  • Initiate Disposal Request: Once the waste container is full (no more than 90% capacity) or is ready for disposal, contact your institution's EHS department.[5]

  • Professional Pickup: The EHS department will arrange for the pickup of the hazardous waste by a licensed and approved waste disposal contractor.

  • Transportation and Destruction: The contractor will transport the waste to a permitted hazardous waste treatment, storage, and disposal facility (TSDF).

  • Recommended Disposal Method: High-Temperature Incineration:

    • For halogenated and nitrated aromatic compounds, high-temperature incineration is the most effective and environmentally sound disposal method.[1][5]

    • Mechanism: In a specialized incinerator, temperatures typically exceeding 980°C (1800°F) with controlled residence times ensure the complete destruction of the organic molecule.[1] This process breaks it down into less harmful inorganic components like carbon dioxide, water, and inorganic acids (e.g., hydrogen fluoride).

    • Emission Control: The incinerator is equipped with advanced air pollution control systems, including scrubbers, to neutralize the acidic gases produced, preventing their release into the atmosphere.[1][5]

The following diagram illustrates the workflow for the proper disposal of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol.

G Disposal Workflow for 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol cluster_0 In the Laboratory cluster_1 Institutional & External Disposal A Waste Generation (Solid Residue, Contaminated Materials) B Select & Label Container 'Halogenated Organic Waste' A->B C Place Waste in Container B->C D Store in Secondary Containment in Satellite Accumulation Area (SAA) C->D E Is Container Full? D->E F Continue Collection E->F No G Contact Environmental Health & Safety (EHS) E->G Yes F->C H EHS Arranges Pickup by Licensed Waste Contractor G->H I Transport to Permitted Disposal Facility (TSDF) H->I J High-Temperature Incineration with Emission Control I->J K Final Disposition (Ash Landfilling) J->K

Caption: Disposal workflow for 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol.

References

  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
  • Toxicological Profile for Nitrophenols.
  • TOXICOLOGICAL PROFILE FOR NITROPHENOLS. CDC Stacks.
  • SAFETY DATA SHEET - 5-Fluoro-2-nitrophenol. Fisher Scientific.
  • o-NITRO PHENOL CAS NO 88-75-5 MATERIAL SAFETY D
  • 4-Nitrophenol Safety D
  • Safety D
  • 4-Fluoro-2-nitrophenol | C6H4FNO3 | CID 136236. PubChem.
  • Safety D
  • SAFETY DATA SHEET - 4-fluorophenol. Sigma-Aldrich.
  • 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937. PubChem.
  • SAFETY DATA SHEET - p-Nitrophenol. Acros Organics.
  • 4-FLUORO PHENOL CAS NO 371-41-5 MATERIAL SAFETY D
  • Chemical and Hazardous Waste. Harvard Environmental Health and Safety.

Sources

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